Acolbifene
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNJNWVGIWJRI-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318411 | |
| Record name | Acolbifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182167-02-8 | |
| Record name | Acolbifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182167-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acolbifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182167028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acolbifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acolbifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOLBIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815LJ9X0D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acolbifene: A Deep Dive into the Mechanism of a Pure Antiestrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene (formerly EM-652) is a fourth-generation selective estrogen receptor modulator (SERM) belonging to the benzopyran class of compounds. It has demonstrated a distinct pharmacological profile as a pure antiestrogen, exhibiting potent antagonistic effects in estrogen-sensitive tissues such as the breast and endometrium, without the partial agonist activities often associated with earlier generation SERMs like tamoxifen.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Molecular Mechanism of Action
This compound exerts its antiestrogenic effects through high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] Unlike estradiol, which induces a conformational change in the receptor that promotes the recruitment of co-activators, this compound's binding fosters a conformation that favors the recruitment of co-repressors. This is a critical aspect of its pure antagonist profile.
A key feature of this compound's mechanism is its ability to inhibit both the ligand-dependent activation function 2 (AF-2) and the ligand-independent activation function 1 (AF-1) of the estrogen receptor.[1] The inhibition of AF-2 is achieved by inducing a conformational change in the ligand-binding domain (LBD) that prevents the proper alignment of Helix 12, a critical step for co-activator binding. Furthermore, this compound has been shown to block the recruitment of the co-activator Steroid Receptor Co-activator-1 (SRC-1), which is highly expressed in uterine tissue.[1] This blockade of SRC-1 is believed to be a primary reason for this compound's lack of estrogenic effects on the endometrium.
The following diagram illustrates the proposed signaling pathway of this compound in comparison to estradiol.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a comparative view of its potency and activity.
Table 1: Estrogen Receptor Binding Affinity and Transcriptional Inhibition
| Parameter | ERα | ERβ | Reference |
| Binding Affinity (Ki) | 0.047 nM | Not Reported | [3] |
| Inhibition of Estradiol-Induced Transcriptional Activity (IC50) | 2 nM | 0.4 nM | [3] |
Table 2: Inhibition of Breast Cancer Cell Proliferation (IC50)
| Cell Line | IC50 (nM) | Reference |
| MCF-7 | 0.321 | [3] |
| T-47D | 0.146 | [3] |
| ZR-75-1 | 0.75 | [3] |
Table 3: Clinical Efficacy in Premenopausal Women at High Risk for Breast Cancer
| Biomarker | Baseline (Median) | Post-Acolbifene (Median) | P-value | Reference |
| Ki-67 (% positive cells) | 4.6% | 1.4% | <0.001 | [4] |
| pS2 mRNA Expression | - | Significantly Decreased | ≤0.026 | [4] |
| ERα mRNA Expression | - | Significantly Decreased | ≤0.026 | [4] |
| Progesterone Receptor mRNA Expression | - | Significantly Decreased | ≤0.026 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound's mechanism of action.
Estrogen Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEGD buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol). The homogenate is centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of this compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to modulate ER-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Estrogen-responsive cells (e.g., MCF-7) are cultured and transfected with a plasmid containing a luciferase reporter gene driven by an estrogen response element (ERE) promoter. A vector for a housekeeping gene (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: The transfected cells are treated with a fixed concentration of estradiol and varying concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the control (e.g., Renilla luciferase activity). The inhibitory effect of this compound on estradiol-induced transcription is then calculated.
MCF-7 Cell Proliferation Assay
This assay assesses the impact of a compound on the growth of estrogen-dependent breast cancer cells.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded at a low density in multi-well plates in a medium containing charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are treated with a fixed concentration of estradiol to stimulate proliferation, along with a range of this compound concentrations.
-
Incubation: The cells are incubated for a period that allows for several cell doublings (typically 5-7 days).
-
Measurement of Proliferation: Cell viability or proliferation is quantified using methods such as the MTT assay (measures mitochondrial activity), SRB assay (measures total protein), or direct cell counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the estradiol-stimulated cell proliferation (IC50) is calculated.
Conclusion
This compound's mechanism of action as a pure antiestrogen is well-supported by a robust body of preclinical and clinical data. Its high-affinity binding to estrogen receptors, coupled with its unique ability to induce a receptor conformation that favors co-repressor recruitment and inhibit both AF-1 and AF-2 functions, results in potent and pure antagonism in breast and endometrial tissues. The quantitative data and experimental findings summarized in this guide underscore its potential as a valuable agent in the management of estrogen receptor-positive breast cancer and as a promising candidate for breast cancer prevention. Further research into the detailed structural basis of its interaction with the estrogen receptor and the full spectrum of its effects on co-regulator proteins will continue to refine our understanding of this important therapeutic agent.
References
- 1. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Acolbifene's Binding Affinity for Estrogen Receptors Alpha and Beta: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene, also known as EM-652 or SCH 57068, is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM).[1][2] It is recognized for its potent and pure antiestrogenic effects in breast and uterine tissues, while potentially exerting beneficial estrogen-like actions on bone metabolism and serum cholesterol levels.[3][4] this compound's mechanism of action is mediated through its interaction with the two main subtypes of estrogen receptors, ERα and ERβ.[4][5] These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors that modulate the expression of target genes.[6] The differential expression of ERα and ERβ in various tissues, and their distinct or sometimes opposing roles in cellular processes, are key to the tissue-selective effects of SERMs like this compound.[7][8] This document provides a detailed technical guide on the binding affinity of this compound for ERα and ERβ, the experimental protocols used to determine these affinities, and the associated signaling pathways.
Quantitative Binding Affinity Data
This compound demonstrates a high binding affinity for both estrogen receptor subtypes.[4] The following table summarizes the quantitative data from various studies, primarily presenting the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki). The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the estrogen receptor, while the Ki value is an indicator of the binding affinity of the ligand.
| Parameter | Receptor Subtype | Value (nM) | Cell/Tissue Source | Reference |
| IC₅₀ | ERα | 2 | Not Specified | [9][10][11] |
| IC₅₀ | ERβ | 0.4 | Not Specified | [9][10][11] |
| IC₅₀ | ER (unspecified) | 0.44 | Rat Uterine Cytosol | [9] |
| Ki | ER (unspecified) | 0.047 | Human Breast Cancer Cytosol | [9] |
| Ki | ER (unspecified) | 0.042 | Human Non-cancerous Uterine Cytosol | [9] |
Note: IC₅₀ values can be influenced by the concentration of the competing radioligand used in the assay. The Ki value is calculated from the IC₅₀ and provides a more absolute measure of affinity.
Experimental Protocols for Determining Binding Affinity
The binding affinity of this compound for estrogen receptors is typically determined using competitive binding assays. The two most common methods are the radioligand binding assay and the fluorescence polarization assay.
Radioligand Binding Assay
This method is considered the gold standard for measuring ligand-receptor binding affinity due to its sensitivity and robustness.[12] It involves a competition between a radiolabeled estrogen, such as [³H]-estradiol, and the unlabeled test compound (this compound) for binding to the estrogen receptor.
Protocol Outline:
-
Receptor Preparation: Estrogen receptors are typically obtained from rat uterine cytosol or from cell lines engineered to express human ERα or ERβ.[13] Tissues or cells are homogenized in a cold lysis buffer, and the membrane or cytosolic fraction containing the receptors is isolated through centrifugation.[14] The protein concentration of the preparation is determined using a standard protein assay.[14]
-
Competitive Binding Incubation: A fixed concentration of the radiolabeled ligand (e.g., [³H]-estradiol) and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor preparation.[12] The incubation is carried out for a sufficient period (e.g., 18-24 hours) at a controlled temperature (e.g., 0-4°C) to reach equilibrium.[13][15]
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method involves using a hydroxyapatite (HAP) slurry or filtration through glass fiber filters.[14][16] The HAP or filters trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.[14]
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor (this compound). A sigmoidal curve is generated, from which the IC₅₀ value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.[14]
Fluorescence Polarization (FP) Assay
The fluorescence polarization assay is a homogeneous method, meaning it does not require a separation step, making it well-suited for high-throughput screening.[17][18] The principle is based on the change in the rotational speed of a fluorescently labeled estrogen (tracer) when it binds to the much larger estrogen receptor.
Protocol Outline:
-
Reagents: The key reagents are the purified estrogen receptor (often the ligand-binding domain), a fluorescently labeled estrogen tracer (e.g., a fluorescein-labeled estradiol derivative), and the unlabeled test compound (this compound).[17][19]
-
Competitive Binding: The receptor, fluorescent tracer, and varying concentrations of this compound are mixed in a suitable assay buffer in microplates.[20] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the large receptor protein, its rotation is slowed, leading to a high fluorescence polarization signal.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[20] As the concentration of this compound increases, it displaces the fluorescent tracer from the receptor, causing the tracer to tumble more freely and the polarization signal to decrease.
-
Data Analysis: The fluorescence polarization values are plotted against the log concentration of this compound. The resulting curve is used to determine the IC₅₀ value, which can then be used to calculate the Ki.
Signaling Pathway of this compound
As a SERM, this compound acts as an antagonist in certain tissues like the breast and uterus, while potentially having agonist effects elsewhere.[3] Its primary mechanism involves direct binding to ERα and ERβ, which inhibits the transcriptional activity induced by estradiol.[9][10]
The generalized signaling pathway is as follows:
-
Binding: this compound enters the cell and binds to the ligand-binding domain of ERα or ERβ located in the cytoplasm or nucleus.
-
Conformational Change and Translocation: The binding of this compound induces a specific conformational change in the receptor. This change is distinct from the one induced by agonist ligands like estradiol. The this compound-ER complex then translocates to the nucleus if it was not already there.
-
DNA Binding and Coregulator Recruitment: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6] The antagonist-induced conformation of the receptor complex leads to the recruitment of corepressor proteins rather than coactivator proteins.
-
Transcriptional Repression: The recruitment of corepressors leads to the inhibition of gene transcription, blocking the estrogen-mediated effects on cell proliferation and growth in tissues like the breast.[3][21] this compound has been shown to inhibit both the ligand-independent (AF1) and ligand-dependent (AF2) activation functions of both ERα and ERβ.[4]
Conclusion
This compound is a potent SERM with high binding affinity for both ERα and ERβ, exhibiting a preference for ERβ as indicated by lower IC₅₀ values in transcriptional activity assays.[10][11] Its affinity is robustly quantified using standard biochemical techniques such as radioligand binding and fluorescence polarization assays. By binding to estrogen receptors and promoting a conformation that favors the recruitment of corepressors, this compound effectively antagonizes estrogen-driven gene transcription in target tissues. This detailed understanding of its binding characteristics and mechanism of action is crucial for its ongoing development and clinical application in hormone-sensitive conditions.
References
- 1. Bioactivation of the selective estrogen receptor modulator this compound to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene expression signature of estrogen receptor α status in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. library.dphen1.com [library.dphen1.com]
- 21. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Acolbifene and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene (EM-652) is a potent, nonsteroidal selective estrogen receptor modulator (SERM) that has demonstrated significant promise in the context of hormone-receptor-positive breast cancer. As a pure antiestrogen, it effectively antagonizes the proliferative effects of estrogen in breast and uterine tissues, while potentially offering favorable or neutral effects in other tissues. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, offering a comprehensive resource for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological and experimental pathways.
Core Structure of this compound
The foundational structure of this compound is a 2,3-diaryl-2H-1-benzopyran scaffold. This core is crucial for its high binding affinity to the estrogen receptor (ER). The key structural features include:
-
A central benzopyran ring system.
-
A phenyl group at the C2 position, which typically bears a side chain essential for antiestrogenic activity.
-
A phenyl group at the C3 position.
-
A methyl group at the C4 position.
-
Hydroxyl groups on the phenyl rings, which mimic the phenolic hydroxyl of estradiol and are critical for ER binding.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. The following sections dissect the SAR based on modifications at different positions of the this compound scaffold.
The Critical Role of the Nitrogen-Containing Side Chain
The side chain at the C2-phenyl group plays a pivotal role in determining the antiestrogenic potency of this compound analogs. A key study by Gauthier et al. (2005) systematically investigated the influence of substituting the nitrogen atom within this side chain.[1][2][3]
Table 1: Influence of Nitrogen Substitution on the Biological Activity of this compound Analogs [1][2][3]
| Compound | Nitrogen-Containing Moiety | Relative Binding Affinity (RBA, Estradiol=100) | IC50 (nM) in T-47D cells | Antiuterotrophic Inhibition (%) at 75 nmol dose |
| This compound (EM-652) | Piperidine | 380 | 0.110 | 84 |
| Analog 1 | Pyrrolidine | 250 | 0.250 | 75 |
| Analog 2 | Hexamethyleneimine | 300 | 0.180 | 80 |
| Analog 3 | Morpholine | 50 | 1.50 | 50 |
| Analog 4 | N-methyl piperazine | 40 | 2.00 | 45 |
| Analog 5 | Diethylamine | 150 | 0.800 | 60 |
| Analog 6 | Diisopropylamine | 20 | 5.00 | 30 |
Data summarized from Gauthier et al., 2005.[1][2][3]
Key Findings from Nitrogen Substitution SAR:
-
Cyclic vs. Acyclic Amines: Cyclic amines, particularly the piperidine ring of this compound, generally confer higher binding affinity and antiestrogenic potency compared to acyclic amines.[1][2][3]
-
Ring Size: The size of the cycloalkylamino moiety influences activity, with piperidine and hexamethyleneimine rings showing optimal results.
-
Steric Hindrance: Increased steric bulk on the nitrogen, as seen with the diisopropylamino analog, leads to a significant decrease in both binding affinity and cellular potency.[1][2][3]
-
Heteroatoms in the Ring: The introduction of an oxygen atom in the morpholine ring reduces activity, suggesting that the lipophilicity and basicity of the nitrogen moiety are important for optimal interaction with the receptor.
Experimental Protocols
Estrogen Receptor Binding Assay (Rat Uterine Cytosol)
This protocol outlines the methodology for determining the relative binding affinity of test compounds for the estrogen receptor.
Materials:
-
Mature female Sprague-Dawley rats, ovariectomized 7-10 days prior to the experiment.
-
TEDG Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 0.5 mM DTT, 10% glycerol.
-
[3H]-Estradiol (radioligand).
-
Unlabeled estradiol (for determining non-specific binding).
-
Test compounds (this compound and its analogs).
-
Dextran-coated charcoal (DCC) suspension.
-
Scintillation cocktail and counter.
Procedure:
-
Cytosol Preparation:
-
Excise uteri from ovariectomized rats and homogenize in ice-cold TEDG buffer.
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the uterine cytosol containing the estrogen receptors.
-
-
Binding Assay:
-
Incubate aliquots of the cytosol with a fixed concentration of [3H]-estradiol and varying concentrations of the test compounds or unlabeled estradiol.
-
Incubations are carried out at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add dextran-coated charcoal suspension to the incubation tubes to adsorb the unbound radioligand.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Measure the radioactivity in the supernatant (containing the bound [3H]-estradiol) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of the test compound required to inhibit 50% of the specific binding of [3H]-estradiol (IC50).
-
The Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
Cell Proliferation Assay (T-47D Human Breast Cancer Cells)
This assay measures the ability of this compound and its analogs to inhibit estrogen-stimulated cell growth.
Materials:
-
T-47D human breast cancer cells.
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS).
-
Phenol red-free RPMI 1640 with charcoal-stripped FBS (for the experiment).
-
Estradiol.
-
Test compounds.
-
Cell proliferation reagent (e.g., MTT, WST-1).
-
Microplate reader.
Procedure:
-
Cell Culture:
-
Culture T-47D cells in standard RPMI 1640 medium.
-
Prior to the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for at least 48 hours to deplete endogenous steroids.
-
-
Assay Setup:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a constant, proliferation-inducing concentration of estradiol in the presence of varying concentrations of the test compounds.
-
-
Incubation:
-
Incubate the plates for 5-7 days.
-
-
Measurement of Proliferation:
-
Add a cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the estradiol-stimulated cell proliferation (IC50).
-
Visualizations
This compound Signaling Pathway in Breast Cancer Cells
Caption: this compound antagonizes estrogen-mediated gene transcription.
Experimental Workflow for SAR Studies of this compound Analogs
Caption: Workflow for the design, synthesis, and evaluation of this compound analogs.
Conclusion
The structure-activity relationship of this compound and its analogs is a well-defined area of research that underscores the importance of specific structural features for potent antiestrogenic activity. The nitrogen-containing side chain is a critical determinant of efficacy, with the piperidine moiety of this compound proving to be optimal. This technical guide provides a foundational understanding of the SAR, detailed experimental protocols for key assays, and visual representations of the underlying biological and experimental processes. This information serves as a valuable resource for the continued development of novel and improved selective estrogen receptor modulators for the treatment and prevention of breast cancer.
References
Acolbifene's Impact on Lipid Metabolism and Cholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acolbifene, a fourth-generation selective estrogen receptor modulator (SERM), has demonstrated significant effects on lipid metabolism and cholesterol levels in preclinical studies. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in regulating lipid profiles. It summarizes key quantitative data from animal studies, details the experimental protocols used to elucidate these effects, and visualizes the underlying signaling pathways. The primary mechanism of this compound's hypolipidemic action is mediated through its interaction with Estrogen Receptor alpha (ERα), leading to downstream effects on hepatic lipid handling. Specifically, this compound has been shown to decrease the secretion of very-low-density lipoprotein (VLDL) triglycerides and enhance the clearance of cholesterol by increasing the expression of hepatic scavenger receptor class B type I (SR-BI) and low-density lipoprotein receptors (LDLR). This guide is intended to be a comprehensive resource for researchers and professionals in the field of drug development and lipid metabolism.
Introduction
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogenic and anti-estrogenic activities. This compound has been investigated for its potential in various therapeutic areas, and its effects on lipid metabolism have emerged as a significant area of interest. Dyslipidemia, characterized by elevated levels of cholesterol and triglycerides, is a major risk factor for cardiovascular disease. This compound's ability to modulate lipid profiles suggests its potential as a therapeutic agent for managing dyslipidemia. This document synthesizes the available preclinical data on this compound's effects on cholesterol and lipid metabolism, providing a detailed overview of its mechanisms and the experimental approaches used to study them.
Data Presentation: Quantitative Effects of this compound on Lipid Profiles
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on plasma lipid concentrations in rodents.
Table 1: Effect of this compound on Plasma Lipids in Female Rats
| Treatment Group | Duration | Total Cholesterol (% change) | Non-HDL Cholesterol (% change) | HDL Cholesterol (% change) | Triglycerides (% change) | VLDL-TG Secretion Rate (% change) | Reference |
| This compound | 4 weeks | ↓ 50% | ↓ 50% | ↓ 50% | ↓ (fasting & postprandial) | ↓ 25% | [1] |
Table 2: Effect of this compound on Plasma Cholesterol in Wild-Type and ERα Knockout (KO) Female Mice
| Genotype | Treatment Group | Duration | Plasma Cholesterol (% change) | Reference |
| Wild-Type | This compound | 4 weeks | ↓ 27% | [2] |
| ERα KO | This compound | 4 weeks | No significant change | [2] |
Note: Non-HDL cholesterol is a calculated value representing the cholesterol carried by all lipoproteins other than HDL.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on lipid metabolism primarily through the activation of Estrogen Receptor alpha (ERα) in the liver. The binding of this compound to ERα initiates a signaling cascade that modulates the expression and activity of key proteins involved in lipid transport and metabolism.
Regulation of VLDL-Triglyceride Secretion
This compound has been shown to reduce the secretion of VLDL-triglycerides (VLDL-TG) from the liver.[1] This effect is, at least in part, mediated by a decrease in the expression of microsomal triglyceride transfer protein (MTP).[1] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of VLDL particles in the liver. By downregulating MTP, this compound reduces the liver's capacity to package and secrete triglycerides into the circulation.
Enhancement of Cholesterol Clearance
This compound promotes the clearance of cholesterol from the circulation by increasing the abundance of two key hepatic receptors:
-
Scavenger Receptor Class B Type I (SR-BI): this compound treatment leads to a significant increase in the protein levels of SR-BI in the liver.[1] SR-BI is a multi-ligand receptor that plays a crucial role in reverse cholesterol transport by mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles into hepatocytes.
-
Low-Density Lipoprotein Receptor (LDLR): this compound also increases the protein levels of the LDLR in the liver.[1] The LDLR is the primary receptor responsible for the endocytosis of circulating low-density lipoprotein (LDL) particles, the main carriers of cholesterol in the blood.
The upregulation of both SR-BI and LDLR enhances the liver's ability to remove cholesterol-rich lipoproteins from the bloodstream, thereby lowering plasma cholesterol levels.
Visualization of Signaling Pathways
The following diagrams illustrate the proposed signaling pathway of this compound in regulating lipid metabolism and the experimental workflow for its investigation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on lipid metabolism.
Animal Models and Treatment
-
Animals: Studies have utilized female Sprague-Dawley rats and wild-type and ERα knockout mice.
-
Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified for fasting protocols.
-
This compound Administration: this compound is typically administered orally via gavage. The dosage and duration of treatment vary between studies.
Measurement of VLDL-Triglyceride Secretion Rate
The in vivo VLDL-TG secretion rate is determined by measuring the accumulation of triglycerides in the plasma after blocking their clearance.
-
Fasting: Animals are fasted for a specified period (e.g., 4-6 hours) to ensure a basal metabolic state.
-
Blockade of Lipolysis: A lipoprotein lipase inhibitor, such as Triton WR-1339 or poloxamer 407, is injected intravenously or intraperitoneally. This prevents the peripheral breakdown of VLDL-TG, causing them to accumulate in the plasma.
-
Blood Sampling: Blood samples are collected at multiple time points after the injection of the inhibitor (e.g., 0, 30, 60, 90, and 120 minutes).
-
Triglyceride Measurement: Plasma triglyceride concentrations are measured in each sample using a commercial enzymatic assay kit.
-
Calculation of Secretion Rate: The VLDL-TG secretion rate is calculated from the slope of the linear increase in plasma triglyceride concentration over time.
Western Blot Analysis for Hepatic SR-BI and LDLR
Western blotting is used to quantify the protein expression of SR-BI and LDLR in liver tissue.
-
Tissue Homogenization: Liver tissue samples are homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for SR-BI or LDLR.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the bands corresponding to SR-BI and LDLR is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative Real-Time PCR (RT-qPCR) for Hepatic MTP mRNA
RT-qPCR is employed to measure the messenger RNA (mRNA) expression levels of MTP in the liver.
-
RNA Extraction: Total RNA is isolated from liver tissue using a commercial RNA extraction kit. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using the synthesized cDNA as a template, gene-specific primers for MTP, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that binds to the target DNA sequence.
-
Data Analysis: The amplification of the MTP gene is monitored in real-time. The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined. The relative expression of MTP mRNA is calculated using the ΔΔCt method, normalizing the data to a stable housekeeping gene (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant and favorable effects on lipid metabolism and cholesterol levels in preclinical models. Its mechanism of action, mediated through ERα, involves a dual approach of reducing hepatic VLDL-TG secretion via MTP downregulation and enhancing cholesterol clearance through the upregulation of hepatic SR-BI and LDLR. These findings highlight the potential of this compound as a therapeutic agent for the management of dyslipidemia. Further clinical investigation is warranted to translate these promising preclinical results into human applications. This technical guide provides a comprehensive overview of the current knowledge and the experimental methodologies crucial for the continued research and development of this compound and other SERMs in the context of lipid disorders.
References
- 1. Hypolipidemic action of the SERM this compound is associated with decreased liver MTP and increased SR-BI and LDL receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen receptor alpha-mediated adiposity-lowering and hypocholesterolemic actions of the selective estrogen receptor modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Acolbifene Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acolbifene hydrochloride is a fourth-generation selective estrogen receptor modulator (SERM) that has been investigated for the treatment and prevention of breast cancer.[1][2] As the active metabolite of its prodrug, EM-800, this compound (also known as EM-652 or SCH-57068) exhibits a distinct pharmacological profile, acting as a pure antagonist on the estrogen receptor (ER) in breast and uterine tissues while displaying estrogenic (agonist) effects on bone density and lipid metabolism.[2][3] This technical guide provides a comprehensive overview of the chemical synthesis of this compound hydrochloride, including detailed (where publicly available) experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and its biological mechanism of action.
Introduction to this compound Hydrochloride
This compound is a nonsteroidal SERM belonging to the benzopyran class of compounds.[1] Its hydrochloride salt form is used for pharmaceutical development.[3] The molecule's therapeutic potential lies in its tissue-selective modulation of estrogen receptors, offering the anticancer benefits of an antiestrogen in mammary and endometrial tissues without the undesirable estrogenic effects.[1] Furthermore, its estrogen-agonist activity in other tissues suggests potential benefits in preventing bone loss and lowering cholesterol.[4]
Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol[5] | (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy] phenyl]-2H-1-benzopyran-7-ol, hydrochloride[3] |
| Synonyms | EM-652, SCH-57068[5] | EM-652 HCl, SCH 57068 hydrochloride[2] |
| Molecular Formula | C₂₉H₃₁NO₄[6] | C₂₉H₃₂ClNO₄[2] |
| Molar Mass | 457.57 g/mol [6] | 494.03 g/mol |
| CAS Number | 182167-02-8[5] | 252555-01-4[2][6] |
Retrosynthetic Analysis and Synthesis Pathway
The core structure of this compound is a substituted 2H-1-benzopyran. The synthesis of this compound and its analogs has been reported by Gauthier et al. in the Journal of Enzyme Inhibition and Medicinal Chemistry (2005). While the full, detailed experimental procedures from this paper are not publicly available in their entirety, this guide outlines the key transformations based on the published information and general principles of organic synthesis for this class of compounds.
The synthesis likely involves the construction of the benzopyran core, followed by the introduction of the side chains. A key intermediate is likely a chalcone or a related precursor that can undergo cyclization to form the benzopyran ring.
Experimental Protocols
The following protocols are based on the synthetic strategies described for this compound analogs and related benzopyran compounds.[7][8][9]
Step 1: Synthesis of the Benzopyran Core
The formation of the 2H-1-benzopyran core is a critical step. A common method for synthesizing such structures is through the reaction of a substituted phenol with an α,β-unsaturated carbonyl compound.
Hypothetical Protocol:
-
Reaction Setup: A solution of a suitably protected dihydroxyphenyl ketone and a substituted benzaldehyde is prepared in an appropriate solvent (e.g., ethanol, methanol).
-
Base-Catalyzed Condensation: A base, such as sodium hydroxide or potassium hydroxide, is added to the solution to catalyze an aldol condensation, forming a chalcone intermediate.
-
Cyclization: The chalcone is then subjected to acidic or thermal conditions to induce a cyclization reaction, forming the benzopyran ring.
-
Purification: The resulting benzopyran derivative is purified using standard techniques such as recrystallization or column chromatography.
Step 2: Introduction of the Piperidinylethoxy Side Chain
The piperidinylethoxy side chain is typically introduced via a Williamson ether synthesis.
Hypothetical Protocol:
-
Alkylation: The hydroxyl group on the phenyl ring at the 2-position of the benzopyran is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an anhydrous solvent like DMF or acetone.
-
Reaction with Chloroethylpiperidine: 1-(2-chloroethyl)piperidine hydrochloride is added to the reaction mixture, and the reaction is heated to facilitate the nucleophilic substitution.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography.
Step 3: Final Deprotection and Formation of this compound
If protecting groups were used for the phenolic hydroxyls, they are removed in the final step.
Hypothetical Protocol:
-
Deprotection: Depending on the protecting group used (e.g., methoxy, benzyloxy), appropriate deprotection conditions are employed. For example, a methoxy group can be cleaved using a strong acid like HBr or a Lewis acid like BBr₃.
-
Purification: The deprotected product, this compound free base, is purified by chromatography or recrystallization.
Step 4: Formation of this compound Hydrochloride
The final step is the conversion of the this compound free base to its hydrochloride salt to improve its stability and solubility.
Protocol:
-
Dissolution: this compound free base is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free base with stirring.
-
Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is then collected by filtration, washed with the solvent, and dried under vacuum to yield this compound hydrochloride.[10]
Quantitative Data
Table 2: Biological Activity of this compound
| Target | Assay | IC₅₀ (nM) | Reference |
| ERα | Estradiol-induced transcriptional activity | 2 | [11] |
| ERβ | Estradiol-induced transcriptional activity | 0.4 | [11] |
| ZR-75-1 Cells | Estradiol-stimulated cell proliferation | - | [11] |
| MCF-7 Cells | Estradiol-stimulated cell proliferation | - | [11] |
| T-47D Cells | Estradiol-stimulated cell proliferation | - | [11] |
Note: Specific IC₅₀ values for cell proliferation were not available in the provided search results.
Table 3: Synthetic Yields and Purity (Hypothetical)
| Step | Product | Yield (%) | Purity (%) |
| 1. Benzopyran Core Synthesis | Substituted 2H-1-Benzopyran | Data not available | Data not available |
| 2. Side Chain Introduction | Protected this compound | Data not available | Data not available |
| 3. Deprotection | This compound (free base) | Data not available | Data not available |
| 4. Hydrochloride Salt Formation | This compound Hydrochloride | 35-100[8] | >98 |
Note: The yields for the intermediate steps are not available in the public domain and would be detailed in the full publication by Gauthier et al. (2005). The yield for the final salt formation is cited from a study on this compound analogs.
Visualizations
Signaling Pathway of this compound
Caption: this compound's tissue-selective estrogen receptor modulation.
Experimental Workflow for this compound Hydrochloride Synthesis
Caption: Hypothetical workflow for the synthesis of this compound HCl.
Conclusion
The synthesis of this compound hydrochloride is a multi-step process that involves the construction of a 2H-1-benzopyran core followed by the introduction of the characteristic side chains and final salt formation. This guide provides a framework for understanding this synthesis, based on the available scientific literature. For the precise, step-by-step experimental details, including reaction conditions, yields, and full characterization data, researchers are directed to the primary literature, specifically the work of Gauthier and colleagues. The unique pharmacological profile of this compound as a SERM continues to make it a molecule of significant interest in the development of therapies for hormone-responsive cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and efficient synthesis of substituted 2<i>H</i>-1-benzopyran-2-ones using natural acids and their bio evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and structure-activity relationships of analogs of EM-652 (this compound), a pure selective estrogen receptor modulator. Study of nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [medbox.iiab.me]
- 11. researchgate.net [researchgate.net]
Acolbifene's Impact on Estrogen-Inducible Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene is a fourth-generation selective estrogen receptor modulator (SERM) that has demonstrated potent antiestrogenic effects in breast tissue.[1][2] Unlike earlier SERMs, this compound exhibits a pure antagonist profile in both the mammary gland and the endometrium, making it a promising agent for breast cancer prevention and treatment.[1][2] This technical guide provides an in-depth analysis of this compound's impact on the expression of key estrogen-inducible genes, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action
This compound exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), with high affinity.[3] The resulting this compound-ER complex translocates to the nucleus, where it modulates the transcription of estrogen-responsive genes.[4] A key feature of this compound's mechanism is its ability to inhibit both the ligand-independent activation function 1 (AF-1) and the ligand-dependent activation function 2 (AF-2) of both ERα and ERβ.[1] This dual inhibition is believed to contribute to its pure antiestrogenic activity and may reduce the likelihood of developing resistance compared to SERMs that only target AF-2.[1] this compound's binding to the ERα induces a conformational change that promotes the recruitment of corepressors while hindering the binding of coactivators, such as SRC-1, which are necessary for gene transcription.[1]
Quantitative Impact on Gene Expression
This compound has been shown to significantly decrease the expression of several key estrogen-inducible genes implicated in breast cancer cell proliferation and survival. The following tables summarize the quantitative data from a clinical trial in premenopausal women at high risk for breast cancer and from preclinical studies.
Table 1: Effect of this compound on Estrogen-Inducible Gene Expression in Human Breast Tissue
| Gene | Gene Product | Function | This compound's Effect | p-value | Reference |
| TFF1 (pS2) | Trefoil Factor 1 | Associated with estrogen response and cell proliferation. | Significant Decrease | p < 0.05 | [1][2] |
| ESR1 | Estrogen Receptor α (ERα) | Mediates estrogen signaling. | Significant Decrease | p < 0.05 | [1][2] |
| PGR | Progesterone Receptor | A marker of estrogen receptor activity. | Significant Decrease | p < 0.05 | [1][2] |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | A key mediator of estrogen-stimulated cell proliferation. | Borderline Significant Decrease | Not specified | [1][2] |
Data from a clinical trial where premenopausal women received 20 mg of this compound daily for 6-8 months. Gene expression was measured by RT-qPCR in benign breast tissue obtained via random periareolar fine needle aspiration (RPFNA).[1][5]
Table 2: Comparative Efficacy of this compound in Reversing Estradiol-Induced Gene Expression in a Preclinical Model
| SERM/SERD | Efficacy of Reversal of Estradiol Effect |
| This compound | 94% |
| Fulvestrant | 63% |
| Tamoxifen | 45% |
| Raloxifene | 90% |
Data from a study in ovariectomized mice treated with estradiol and various ER modulators. Gene expression was analyzed by microarray. Efficacy of reversal is based on a set of 49 cancer-associated genes.[6][7]
Table 3: Inhibitory Potency of this compound
| Parameter | ERα | ERβ | Cell Lines | Reference |
| IC₅₀ (Transcriptional Activity) | 2 nM | 0.4 nM | - | [3] |
| Kᵢ (Binding Affinity) | 0.047 nM | Not Specified | Human breast cancer cells | [3] |
| IC₅₀ (Inhibition of E₂-stimulated proliferation) | - | - | T47D: 0.146 nM, ZR-75-1: 0.75 nM, MCF-7: 0.321 nM | [3] |
Experimental Protocols
Sample Collection: Random Periareolar Fine Needle Aspiration (RPFNA)
Benign breast tissue samples for gene expression analysis in the clinical trial were obtained using the RPFNA technique.[1]
-
Procedure: The procedure is performed in an outpatient setting. After application of ice to the upper inner and outer quadrants of the breasts for 20 minutes, the area is anesthetized.[1]
-
Aspiration: Between 12 and 16 syringes (10-cc) with 21-gauge needles, pre-filled with sterile saline, are used to aspirate samples from four quadrants of each breast (3-4 syringes per quadrant). Gentle suction is applied to obtain 0.5 to 1 cc of cellular material per syringe.
-
Sample Processing: The aspirated material, containing epithelial, stromal, adipose, and immune cells, is rinsed into a tube with a modified CytoLyt solution. Samples can be processed separately for each breast or pooled, depending on the study's requirements.
Gene Expression Analysis: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
The expression levels of estrogen-inducible genes were quantified using a 5' nuclease RT-qPCR assay.[1][8]
-
RNA Extraction and Reverse Transcription: Total RNA is extracted from the collected breast tissue samples. The RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: The qPCR is performed using a 5' nuclease assay, such as the TaqMan assay. This involves a gene-specific probe with a fluorescent reporter dye on the 5' end and a quencher dye on the 3' end. During the PCR amplification, the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.[8][9]
-
Thermal Cycling Conditions (Typical):
-
UNG Activation: 50°C for 2 minutes
-
Enzyme Activation: 95°C for 10 minutes
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute[2]
-
-
-
Data Analysis: The cycle threshold (Ct) values are determined for each target gene and a reference (housekeeping) gene. The relative gene expression is then calculated using the ΔΔCt method. In the clinical trial of this compound, HPRT1 was used for normalization, and other reference transcripts assessed included Cytokeratin 19, E-cadherin, Cyclophilin A, β-actin, and β-glucuronidase.[1]
Gene Expression Profiling: Microarray Analysis
A preclinical study comparing this compound to other SERMs utilized microarray analysis to assess its impact on a broad range of estrogen-inducible genes.[6][7]
-
Animal Model: Ovariectomized mice were treated with estradiol (E₂) alone or in combination with this compound, tamoxifen, raloxifene, or fulvestrant.[6][7]
-
Microarray Platform: The study utilized Affymetrix GeneChip Human Genome U133 Plus 2.0 arrays. This platform contains over 54,000 probe sets to analyze the expression of more than 47,000 transcripts.
-
Sample Preparation and Hybridization:
-
Total RNA is extracted from the mammary gland tissue of the treated mice.
-
The RNA is converted to double-stranded cDNA.
-
Biotin-labeled cRNA is synthesized from the cDNA through in vitro transcription.
-
The labeled cRNA is fragmented and then hybridized to the microarray chip.
-
-
Data Acquisition and Analysis:
-
The microarray is scanned to detect the fluorescent signals from the hybridized cRNA.
-
The raw data is processed, which includes background correction, normalization, and summarization of probe set intensities. Common normalization methods for Affymetrix arrays include MAS 5.0, RMA (Robust Multi-array Average), and GCRMA.
-
Statistical analysis is performed to identify genes that are differentially expressed between the different treatment groups.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound effectively downregulates the expression of key estrogen-inducible genes involved in breast cancer pathogenesis. Its unique mechanism of action, involving the inhibition of both AF-1 and AF-2 functions of the estrogen receptor, results in a potent and pure antiestrogenic effect in breast tissue. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and clinicians interested in the development and application of this compound for breast cancer prevention and therapy. Further research into the broader transcriptomic effects of this compound will continue to elucidate its full potential in oncology.
References
- 1. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech.illinois.edu [biotech.illinois.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. Facebook [cancer.gov]
- 5. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. idtdna.com [idtdna.com]
- 9. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acolbifene Administration in Rodent Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Acolbifene, a selective estrogen receptor modulator (SERM), in preclinical rodent models of breast cancer. This compound has demonstrated potent anti-estrogenic effects in mammary tissues, making it a compound of interest for breast cancer prevention and treatment research.[1][2]
Introduction
This compound is a fourth-generation SERM of the benzopyran class, characterized by its pure antagonist activity on estrogen receptors (ERα and ERβ) in the breast and uterus, with no estrogen agonist effects.[2][3] Preclinical studies have shown its efficacy in reducing tumor incidence and growth in various rodent models of breast cancer.[2][4] These protocols are designed to guide researchers in the effective administration and evaluation of this compound in a laboratory setting.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies involving this compound, highlighting its effects on tumor development and cellular proliferation.
Table 1: Efficacy of this compound in a Mouse Mammary Tumor Virus-neu (MMTV-neu) ER-Negative Breast Cancer Model
| Treatment Group | Dosage | Duration | Tumor Incidence |
| Control | - | 52 weeks | Not specified, used as baseline |
| This compound (Acol) | 3 mg/kg in diet | 52 weeks | Delayed tumor development |
| LG100268 (rexinoid) | 30 mg/kg in diet | 52 weeks | Delayed tumor development |
| Acol + LG100268 | 3 mg/kg + 30 mg/kg in diet | 52 weeks | No tumors developed[4] |
Table 2: Effect of this compound on Ki-67 Expression in Premenopausal Women at High Risk for Breast Cancer
| Parameter | Baseline (Median) | Post-Acolbifene (Median) | p-value |
| Ki-67 Staining (%) | 4.6% | 1.4% | <0.001[2][5] |
| Note: This data is from a clinical study but provides valuable insight into the anti-proliferative effects of this compound. |
Experimental Protocols
Protocol 1: this compound Administration in a Chemically-Induced (DMBA) Rat Mammary Cancer Model
This protocol is adapted from studies investigating the preventative effects of SERMs in carcinogen-induced breast cancer models.[2][6]
1. Animal Model:
- Female Sprague-Dawley rats, 50-55 days old.
2. Tumor Induction:
- Administer 7,12-dimethylbenz(a)anthracene (DMBA) via oral gavage at a dose of 20 mg in 1 ml of corn oil.
3. This compound Preparation and Administration:
- This compound can be administered as its prodrug, EM-800.
- Prepare a suspension of EM-800 in 0.5% carboxymethylcellulose (CMC) in water.
- Administer daily via oral gavage. A previously studied effective dose for a similar SERM was in the range of 1-10 mg/kg body weight. Dose-ranging studies are recommended.
4. Treatment Schedule:
- Begin this compound administration one week before DMBA induction and continue for the duration of the study (e.g., 20 weeks).
5. Monitoring:
- Palpate rats weekly to detect the appearance of mammary tumors.
- Measure tumor dimensions with calipers to calculate tumor volume.
- Monitor animal weight and general health status.
6. Endpoint Analysis:
- At the end of the study, euthanize the animals and excise mammary tumors.
- Fix tumors in 10% neutral buffered formalin for histological analysis (H&E staining).
- Perform immunohistochemistry (IHC) for ERα, PR, and Ki-67.
Protocol 2: this compound Administration in a Human Breast Cancer Xenograft Model
This protocol is based on studies using human breast cancer cell lines in immunodeficient mice.[7][8]
1. Animal Model:
- Female ovariectomized (OVX) athymic nude mice (e.g., BALB/c nude).
2. Cell Culture and Implantation:
- Culture human ER-positive breast cancer cells (e.g., ZR-75-1 or MCF-7).
- Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
- Supplement mice with a slow-release estrogen pellet (e.g., 17β-estradiol) to support initial tumor growth.
3. This compound Preparation and Administration:
- Dissolve this compound in a suitable vehicle (e.g., 5% ethanol in saline).
- Administer daily via subcutaneous injection at a dose of 50 µ g/mouse .[7] Alternatively, this compound can be mixed into the diet at a concentration of 3 mg/kg.[4]
4. Treatment Schedule:
- Once tumors are palpable (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Initiate daily this compound administration and continue for a predefined period (e.g., 4-6 weeks).
5. Monitoring:
- Measure tumor volume 2-3 times per week using calipers.
- Monitor animal body weight and overall health.
6. Endpoint Analysis:
- At the study's conclusion, collect tumors for analysis.
- Perform quantitative real-time PCR (qRT-PCR) to assess the expression of estrogen-responsive genes (e.g., pS2, GREB1).
- Conduct Western blotting to analyze protein levels of key signaling molecules.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound competitively binds to estrogen receptors, preventing estradiol-mediated gene transcription and subsequent cell proliferation.
Experimental Workflow for this compound Efficacy Testing
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in rodent breast cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The combination of the rexinoid, LG100268, and a selective estrogen receptor modulator, either arzoxifene or this compound, synergizes in the prevention and treatment of mammary tumors in an estrogen receptor-negative model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A short-term rat mammary carcinogenesis model for the prevention of hormonally responsive and non-responsive in situ carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Acolbifene: In Vivo Dosing and Administration Protocols for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene (EM-652) is a fourth-generation selective estrogen receptor modulator (SERM) that exhibits a distinct pharmacological profile, acting as a potent estrogen antagonist in breast and uterine tissues while demonstrating estrogenic agonist effects on lipid metabolism and bone.[1][2] Its prodrug, EM-800, is readily converted to this compound in vivo. This dual activity makes this compound a compound of significant interest for research in oncology (particularly breast cancer), osteoporosis, and metabolic disorders such as hypercholesterolemia. These application notes provide a comprehensive overview of reported in vivo dosages, treatment schedules, and detailed experimental protocols to guide researchers in designing their preclinical studies.
Mechanism of Action: Selective Estrogen Receptor Modulation
This compound exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Upon binding, the this compound-ER complex translocates to the nucleus. In tissues like the breast and uterus, this complex fails to recruit the necessary co-activators for gene transcription, thereby blocking estrogen-mediated cell proliferation and promoting anti-tumor effects.[2] Conversely, in bone and the cardiovascular system, the complex appears to recruit co-activators that lead to beneficial estrogen-like effects, such as reduced bone resorption and lower serum cholesterol levels.[1][2]
Quantitative Data Summary: In Vivo Dosage and Treatment Schedules
The following tables summarize the reported dosages and treatment schedules for this compound and its prodrug, EM-800, in various in vivo models.
Table 1: this compound Dosage in Rodent Models
| Animal Model | Strain | Application | Dosage | Route of Administration | Treatment Schedule | Reference |
| Mouse | MMTV-neu Transgenic | Mammary Tumor Prevention | 3 mg/kg in diet | Oral (in diet) | 52 weeks | Not specified in abstracts |
| Mouse | MMTV-neu Transgenic | Mammary Tumor Treatment | 3 mg/kg in diet | Oral (in diet) | 4 weeks | Not specified in abstracts |
| Mouse | Ovariectomized | Gene Expression Analysis | 0.01 mg/mouse | Subcutaneous | Single injection | Not specified in abstracts |
Table 2: EM-800 (this compound Prodrug) Dosage in Rodent Models
| Animal Model | Strain | Application | Dosage | Route of Administration | Treatment Schedule | Reference |
| Rat | Sprague-Dawley | DMBA-Induced Mammary Cancer Prevention | 25 µ g/day | Oral (gavage) | Once daily for 282 days | [3] |
| Rat | Sprague-Dawley | DMBA-Induced Mammary Cancer Prevention | 75 µ g/day | Oral (gavage) | Once daily for 282 days | [3] |
| Rat | Sprague-Dawley | DMBA-Induced Mammary Cancer Prevention | 250 µ g/day | Oral (gavage) | Once daily for 282 days | [3] |
| Rat | Not specified | Hypercholesterolemia | Not specified | Not specified | 3 weeks | [4] |
Detailed Experimental Protocols
Protocol 1: Prevention of DMBA-Induced Mammary Carcinoma in Rats
This protocol is based on studies investigating the preventive effects of this compound's prodrug, EM-800, on chemically induced mammary tumors in rats.[3]
1. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Female
-
Age: 50-55 days old at the start of the study.
2. Materials:
-
This compound (or EM-800)
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Vehicle for this compound/EM-800 (e.g., 0.5% carboxymethylcellulose in 0.9% NaCl)
-
Vehicle for DMBA (e.g., corn oil)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
3. Experimental Procedure:
-
Tumor Induction:
-
Prepare a solution of DMBA in corn oil.
-
Administer a single oral dose of DMBA (e.g., 20 mg per rat) via gavage to induce mammary tumors.
-
-
This compound/EM-800 Preparation and Administration:
-
Prepare a suspension of this compound or EM-800 in the chosen vehicle.
-
Begin treatment 3 days prior to DMBA administration.
-
Administer the selected dose of this compound/EM-800 (e.g., 25, 75, or 250 µ g/day ) orally via gavage.
-
Continue daily administration for the duration of the study (e.g., 282 days).
-
-
Monitoring:
-
Palpate the mammary glands weekly to monitor for tumor development.
-
Measure tumor size with calipers.
-
Monitor animal health, including body weight, regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Excise mammary tumors for histopathological analysis.
-
Collect blood for serum analysis (e.g., lipids, bone markers).
-
Harvest organs (e.g., uterus, vagina) for weight analysis.
-
Assess bone mineral density.
-
Protocol 2: Oral Gavage Administration in Rodents
This is a general protocol for the oral administration of this compound via gavage in rats and mice.
1. Materials:
-
This compound suspension
-
Appropriately sized oral gavage needles (stainless steel or flexible) for the animal size.
-
Syringes
-
Animal scale
2. Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the animal to prevent movement. For rats, this can be done by holding the animal over the back and shoulders. For mice, scruffing the neck is a common method.
-
-
Gavage Needle Insertion:
-
With the animal in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound suspension.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
-
Considerations for In Vivo Studies
-
Vehicle Selection: this compound is a lipophilic compound. Common vehicles for oral administration in rodents include corn oil, sesame oil, or aqueous suspensions with suspending agents like carboxymethylcellulose. The choice of vehicle should be carefully considered and tested for any potential effects on the experimental outcomes.
-
Dose Selection: The appropriate dose of this compound will depend on the animal model, the intended biological effect, and the route of administration. The provided tables offer a starting point, but dose-response studies are recommended to determine the optimal dose for a specific experimental question.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and with a focus on minimizing animal stress and discomfort. Proper training in animal handling and gavage techniques is essential.
Conclusion
This compound is a promising SERM with diverse potential therapeutic applications. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers initiating in vivo studies with this compound. Careful consideration of the experimental design, including the choice of animal model, dosage, and administration route, will be critical for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Prevention of development of dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in the rat by the new nonsteroidal antiestrogen EM-800 (SCH57050) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypocholesterolemic action of the selective estrogen receptor modulator this compound in intact and ovariectomized rats with diet-induced hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acolbifene for Tamoxifen-Resistant Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to tamoxifen, a selective estrogen receptor modulator (SERM), is a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. Tamoxifen-resistant tumors often exhibit altered signaling pathways that drive cell proliferation and survival despite endocrine therapy. Acolbifene (EM-652) is a novel, potent, pure antiestrogen that has demonstrated efficacy in preclinical and clinical settings, including in patients with tamoxifen-resistant breast cancer.[1][2][3] Unlike tamoxifen, which has partial agonist activity, this compound acts as a pure antagonist on the estrogen receptor, devoid of estrogen-like activity in both the mammary gland and the uterus.[4][5] This characteristic suggests its potential to overcome tamoxifen resistance.
These application notes provide a summary of the available data on the use of this compound in tamoxifen-resistant breast cancer models, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Clinical Efficacy of this compound's Precursor (EM-800) in Tamoxifen-Resistant Breast Cancer
A phase II clinical study evaluated the efficacy and safety of EM-800, the orally active precursor of this compound, in 43 postmenopausal women with tamoxifen-resistant breast cancer.[1][2][3]
| Parameter | Value | Reference |
| Patient Population | Postmenopausal women with ER+ or PR+ breast cancer who had relapsed after tamoxifen therapy. | [1][2] |
| Treatment | EM-800 (20 mg/d or 40 mg/d orally) | [1][2] |
| Objective Response Rate (Complete + Partial Response) | 12% | [1][2][3] |
| Stable Disease (≥ 6 months) | 16% | [1][2][3] |
| Median Duration of Response | 8 months | [1][2][3] |
These findings indicate that this compound has incomplete cross-resistance with tamoxifen and can provide additional clinical benefits in a tamoxifen-resistant setting.[1][2][3]
Preclinical Efficacy of this compound in Breast Cancer Xenografts
Studies in nude mice bearing human breast cancer xenografts have demonstrated the potent antitumor activity of this compound and its precursor, EM-800.[4]
| Model | Treatment | Key Findings | Reference |
| ZR-75-1 human breast cancer xenografts | This compound (50 µ g/day for 6 months) | This compound was more effective than tamoxifen and fulvestrant in preventing the effects of estrone on gene expression. It significantly blocked the expression of 16 genes implicated in tamoxifen resistance. | [6] |
| Human breast cancer xenografts | EM-800 | Inhibited tumor growth to a greater extent than tamoxifen. | [2] |
Experimental Protocols
Protocol 1: Generation of Tamoxifen-Resistant Breast Cancer Cell Lines
This protocol describes a general method for developing tamoxifen-resistant cell lines, such as MCF-7/TAMR, from a parental, tamoxifen-sensitive cell line.
Materials:
-
Parental breast cancer cell line (e.g., MCF-7)
-
Phenol red-free cell culture medium (e.g., DMEM)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
4-hydroxytamoxifen (4-OHT)
-
Penicillin-Streptomycin solution
-
Cell culture flasks and plates
Procedure:
-
Culture the parental MCF-7 cells in phenol red-free DMEM supplemented with 10% CS-FBS and 1% penicillin-streptomycin.
-
Initiate tamoxifen resistance by treating the cells with a low concentration of 4-OHT (e.g., 10 nM).
-
Continuously culture the cells in the presence of 4-OHT, changing the medium every 2-3 days.
-
Initially, a significant reduction in cell proliferation is expected. The surviving cells will gradually repopulate the flask.
-
Once the cells are growing steadily, incrementally increase the 4-OHT concentration (e.g., to 100 nM, then to 1 µM) over several months.
-
To confirm resistance, periodically perform cell viability assays (see Protocol 2) to compare the IC50 of the treated cells to the parental cells. A significant increase in IC50 indicates the development of resistance.
-
Maintain the established tamoxifen-resistant cell line in a medium containing a maintenance dose of 4-OHT (e.g., 1 µM).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines.
Materials:
-
Tamoxifen-sensitive (e.g., MCF-7) and tamoxifen-resistant (e.g., MCF-7/TAMR) cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Phenol red-free DMEM with 10% CS-FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in tamoxifen-resistant breast cancer cells using flow cytometry.
Materials:
-
Tamoxifen-resistant cells (e.g., MCF-7/TAMR)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is for examining the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways associated with tamoxifen resistance.
Materials:
-
Tamoxifen-resistant cells (e.g., MCF-7/TAMR)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities, normalizing to a loading control like β-actin.
Visualizations
Signaling Pathways in Tamoxifen Resistance and Potential this compound Intervention
Caption: this compound may overcome resistance by purely antagonizing ERα and potentially GPER1.
Experimental Workflow for Assessing this compound's Efficacy
Caption: A streamlined workflow for testing this compound on resistant breast cancer cells.
Logical Relationship of this compound's Action
Caption: this compound's pure antagonism of ERα is key to overcoming tamoxifen resistance.
References
- 1. Activity and safety of the antiestrogen EM-800, the orally active precursor of this compound, in tamoxifen-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pure antiestrogens and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Measuring Ki-67 as a Biomarker for Acolbifene Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene is a fourth-generation selective estrogen receptor modulator (SERM) that has demonstrated potential in breast cancer prevention and treatment.[1][2] It functions by binding to estrogen receptors (ERs) and acting as an antagonist in breast and uterine tissues, thereby inhibiting the proliferative effects of estrogen.[2][3] A key biomarker for assessing the efficacy of anti-proliferative agents like this compound is the Ki-67 protein. Ki-67 is a nuclear protein associated with cellular proliferation and is present in all active phases of the cell cycle (G1, S, G2, and M), but absent in the resting phase (G0).[4][5][6] Consequently, the Ki-67 labeling index (LI), expressed as the percentage of Ki-67-positive cells, is a reliable indicator of tumor cell proliferation.[4][7]
These application notes provide detailed protocols for the measurement of Ki-67 as a biomarker to evaluate the pharmacodynamic effects and efficacy of this compound in preclinical and clinical research settings.
Signaling Pathway of this compound Action
This compound exerts its anti-proliferative effects by modulating the estrogen receptor signaling pathway. As a SERM, it competitively binds to estrogen receptors (ERα and ERβ), preventing the binding of estradiol.[8] This leads to a conformational change in the receptor that inhibits the recruitment of co-activators and the transcription of estrogen-responsive genes, including those that drive cell cycle progression. The subsequent decrease in cell proliferation can be quantified by a reduction in the Ki-67 labeling index.
Caption: this compound's antagonistic effect on estrogen receptor signaling, leading to reduced cell proliferation.
Experimental Workflow
The assessment of this compound's effect on Ki-67 expression typically involves the analysis of tissue biopsies taken before and after treatment. This allows for a direct comparison of the Ki-67 labeling index within the same subject, providing a robust measure of the drug's biological activity.
Caption: Experimental workflow for assessing this compound efficacy using Ki-67.
Data Presentation
Quantitative data from Ki-67 analysis should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present Ki-67 data from a study evaluating this compound.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | N | Value |
| Number of Patients | 25 | |
| Age (years), Median (IQR) | 45 | (40-50) |
| Premenopausal | 25 | 100% |
| Baseline Ki-67 LI (%), Median (IQR) | 4.6 | (3.1 - 8.5) |
| Cytologic Hyperplasia with Atypia | 13 | 52% |
| Cytologic Hyperplasia without Atypia | 12 | 48% |
IQR: Interquartile Range
Table 2: Changes in Ki-67 Labeling Index Following this compound Treatment
| Parameter | Baseline | Post-Treatment | Change | % Change | p-value |
| Ki-67 LI (%), Median (IQR) | 4.6 (3.1 - 8.5) | 1.4 (0.6 - 3.5) | -3.0 (-7.1 - -2.0) | -77% (-88% - -53%) | <0.001 |
Data presented as Median (Interquartile Range). P-value calculated using Wilcoxon signed-rank test.[1]
Experimental Protocols
Tissue Sample Collection and Handling
Consistent pre-analytical handling of tissue specimens is critical for reliable Ki-67 assessment.[9][10]
-
Biopsy Method: Random periareolar fine-needle aspiration (RPFNA) is a suitable method for obtaining benign breast tissue for biomarker studies.[1][11] Core-needle biopsies or surgical excisions are appropriate for tumor tissue.
-
Fixation: Tissues should be fixed in 10% neutral buffered formalin for 6-72 hours.[9] The time from tissue acquisition to fixation should be minimized.
-
Processing: Following fixation, tissues should be processed and embedded in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks.
Immunohistochemistry (IHC) Protocol for Ki-67
This protocol is a generalized procedure and may require optimization based on the specific antibody and detection system used.
Reagents and Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Ki-67 (e.g., MIB-1 or 30-9 clone)[12]
-
Secondary antibody (e.g., HRP-conjugated anti-mouse/rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
Control slides (tonsil tissue is a good positive control)[13]
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 5 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution and heating in a water bath, steamer, or pressure cooker according to manufacturer's instructions (e.g., 95°C for 20-30 minutes).[13]
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary Ki-67 antibody in blocking buffer according to the manufacturer's recommended dilution.
-
Apply the diluted antibody to the tissue sections and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer.
-
-
Secondary Antibody Incubation:
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Detection:
-
Apply the DAB chromogen substrate and incubate for a time sufficient to develop a brown precipitate. Monitor the color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Quantification of Ki-67 Staining
The Ki-67 labeling index is determined by counting the percentage of tumor cells with positive nuclear staining.
Scoring Method (Global Average):
The International Ki-67 in Breast Cancer Working Group recommends a standardized visual scoring method.[10][14]
-
Area Selection: Scan the entire slide at low power to identify areas with positive staining, avoiding areas of necrosis, in-situ carcinoma, and inflammation.
-
Cell Counting:
-
Count at least 500 tumor cells (a minimum of 1000 is preferred) in at least three high-power fields.[12]
-
In each field, count the number of tumor cells with any intensity of brown nuclear staining (positive) and the total number of tumor cells (positive and negative).
-
Only nuclear staining should be considered positive; cytoplasmic staining is disregarded.[15]
-
-
Calculation of Ki-67 Labeling Index:
-
Ki-67 LI (%) = (Number of Ki-67 positive tumor cells / Total number of tumor cells counted) x 100
-
Considerations for Automated Image Analysis:
-
Digital image analysis platforms can be used for automated Ki-67 quantification, which may improve reproducibility.[16]
-
These systems require proper calibration and validation to ensure accuracy.
-
The software should be able to accurately distinguish between tumor and non-tumor cells and identify positive nuclear staining.[16]
Conclusion
The measurement of Ki-67 is a valuable tool for assessing the anti-proliferative efficacy of this compound. Adherence to standardized protocols for tissue handling, immunohistochemical staining, and scoring is essential for obtaining reliable and reproducible results.[9][17] The data generated from these analyses can provide crucial insights into the pharmacodynamic effects of this compound and support its clinical development. A significant decrease in the Ki-67 labeling index following treatment with this compound is indicative of a positive therapeutic response.[1][11]
References
- 1. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ki 67: a Promising Prognostic Marker in Early Breast Cancer—a Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Ki-67 as a Prognostic Biomarker in Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. genomeme.ca [genomeme.ca]
- 14. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histopathologist-level quantification of Ki-67 immunoexpression in gastroenteropancreatic neuroendocrine tumors using semiautomated method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated quantitative analysis of Ki-67 staining and HE images recognition and registration based on whole tissue sections in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application of Acolbifene in Preventing DMBA-Induced Mammary Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene (developmental code name EM-652) is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM) that has demonstrated significant potential as a chemopreventive agent for breast cancer.[1][2] Unlike earlier SERMs, this compound exhibits a pure antiestrogenic effect in both mammary and endometrial tissues, potentially offering a more favorable safety profile.[1][3] This document provides detailed application notes and experimental protocols for studying the efficacy of this compound in preventing mammary tumors using the well-established 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat model, a cornerstone for preclinical breast cancer research. Additionally, it includes protocols and data from clinical studies in high-risk premenopausal women, offering a translational perspective on this compound's application.
Mechanism of Action
This compound exerts its effects by competitively binding to estrogen receptors (ERα and ERβ) in target tissues.[1] In breast tissue, this binding antagonizes the proliferative signals mediated by estrogen. The this compound-ER complex translocates to the nucleus, where it suppresses the transcription of estrogen-regulated genes, thereby inhibiting the growth of ER-positive tumor cells.[1] This antagonistic action is key to its role in preventing the initiation and progression of hormone-sensitive mammary tumors.
Caption: this compound's antagonistic action on the estrogen receptor signaling pathway.
Preclinical Application: Prevention of DMBA-Induced Mammary Tumors
The DMBA-induced rat mammary carcinoma model is a classic and reliable system for evaluating the efficacy of chemopreventive agents. Studies using EM-800, the prodrug of this compound, have shown a dose-dependent reduction in tumor incidence and multiplicity.
Quantitative Data Summary
The following table summarizes the preventative effects of EM-800 (this compound prodrug) on the development of DMBA-induced mammary tumors in rats over a 9-month period.
| Treatment Group (Daily Oral Dose) | Tumor Incidence (%) | Average Number of Tumors per Animal |
| Control | 95% | 4.5 ± 0.5 |
| EM-800 (25 µg) | 60% | 0.9 ± 0.2 |
| EM-800 (75 µg) | 38% | 0.5 ± 0.2 |
| EM-800 (250 µg) | 28% | 0.3 ± 0.1 |
Data sourced from a study by Luo et al., 1998.[4]
Experimental Protocol: DMBA-Induced Mammary Tumor Prevention in Rats
This protocol is synthesized from the key study on EM-800 and common methodologies for this animal model.
1. Animal Model
-
Species: Female Sprague-Dawley rats.
-
Age at Arrival: 40-45 days.
-
Acclimatization: Minimum of 7 days upon arrival.
-
Housing: Controlled environment with a 12-hour light/dark cycle, temperature at 22 ± 2°C, and ad libitum access to standard chow and water.
2. DMBA Induction of Mammary Tumors
-
Carcinogen: 7,12-dimethylbenz(a)anthracene (DMBA).
-
Preparation: Dissolve DMBA in corn oil.
-
Administration: At 50 days of age, administer a single oral gavage of DMBA at a dose of 80 mg/kg body weight.[2]
3. This compound (or Prodrug EM-800) Treatment
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound/EM-800 (Low Dose, e.g., 25 µ g/day ).
-
Group 3: this compound/EM-800 (Medium Dose, e.g., 75 µ g/day ).
-
Group 4: this compound/EM-800 (High Dose, e.g., 250 µ g/day ).
-
-
Preparation: Suspend this compound/EM-800 in the chosen vehicle.
-
Administration: Administer daily via oral gavage.
-
Timing: Begin treatment 3 days prior to DMBA administration and continue for the duration of the study (e.g., 282 days/9 months).[4]
4. Tumor Monitoring and Data Collection
-
Palpation: Manually palpate the mammary chains of each rat weekly to detect tumor appearance, starting 3 weeks after DMBA administration.[2]
-
Measurements: Once a tumor is detected, measure its dimensions (length and width) with calipers weekly.
-
Data to Collect:
-
Tumor incidence (percentage of animals with tumors).
-
Tumor multiplicity (average number of tumors per animal).
-
Tumor latency (time to first palpable tumor).
-
Tumor volume (calculated using the formula: (length x width²) / 2).
-
-
Endpoint: At the end of the study period, euthanize the animals and excise tumors for histopathological analysis.
Caption: Experimental workflow for the DMBA-induced mammary tumor prevention model.
Clinical Application: Breast Cancer Prevention in High-Risk Premenopausal Women
This compound has been evaluated in clinical trials for its potential to reduce breast cancer risk in premenopausal women. These studies assess the modulation of key biomarkers associated with breast cancer risk.
Quantitative Data Summary
The following table presents biomarker changes in high-risk premenopausal women treated with 20 mg/day of this compound for 6-8 months.
| Biomarker | Baseline (Median) | Post-Acolbifene (Median) | P-value |
| Ki-67 (% positive cells) | 4.6% | 1.4% | <0.001 |
| pS2 (Estrogen-inducible gene) | Significant Decrease | - | ≤0.026 |
| ERα (Estrogen Receptor Alpha) | Significant Decrease | - | ≤0.026 |
| PgR (Progesterone Receptor) | Significant Decrease | - | ≤0.026 |
Data from a clinical trial by Fabian et al.[5]
Clinical Trial Protocol Outline
This protocol outlines the key elements of a phase II clinical trial assessing this compound in high-risk premenopausal women.
1. Participant Selection
-
Inclusion Criteria: Premenopausal women at high risk for breast cancer, often defined by factors such as a Gail Model estimated 5-year risk of ≥1.66%, atypical hyperplasia, or lobular carcinoma in situ. A baseline Ki-67 proliferation index of ≥2% in benign breast tissue is also a common requirement.
-
Exclusion Criteria: History of breast cancer, pregnancy or lactation, use of hormonal contraception or therapy that cannot be discontinued.
2. Study Design and Treatment
-
Design: A pre-post intervention study or a randomized controlled trial comparing this compound to placebo or another SERM like tamoxifen.
-
Intervention: Oral administration of this compound (e.g., 20 mg daily) for a defined period (e.g., 6 months).
-
Compliance Monitoring: Pill counts and participant logs.
3. Biomarker Assessment
-
Tissue Sampling: Random periareolar fine-needle aspiration (RPFNA) to collect benign breast epithelial cells at baseline and at the end of the treatment period.
-
Primary Endpoint: Change in the Ki-67 proliferation index, assessed by immunohistochemistry.
-
Secondary Endpoints:
-
Changes in the expression of estrogen-inducible genes (e.g., pS2, ERα, PgR) measured by RT-qPCR.
-
Changes in mammographic breast density.
-
Assessment of serum hormones and growth factors (e.g., estradiol, IGF-1).
-
Monitoring of subjective side effects (e.g., hot flashes, muscle cramps) and objective measures like endometrial thickness and bone mineral density.[3]
-
4. Data Analysis
-
Statistical analysis of changes in primary and secondary endpoints from baseline to post-treatment using appropriate statistical tests (e.g., Wilcoxon signed-rank test for non-normally distributed data).
Caption: Workflow for a clinical trial of this compound in breast cancer prevention.
Conclusion
This compound has demonstrated significant promise in both preclinical and clinical settings for the prevention of breast cancer. Its pure antiestrogenic activity in the breast, coupled with a favorable side effect profile, makes it an attractive candidate for further development. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in a reproducible and clinically relevant manner. The quantitative data underscores its potential to modulate key pathways in mammary carcinogenesis.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of development of dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in the rat by the new nonsteroidal antiestrogen EM-800 (SCH57050) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wvj.science-line.com [wvj.science-line.com]
Acolbifene Solution Preparation and Stability for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acolbifene is a fourth-generation selective estrogen receptor modulator (SERM) that exhibits potent antagonist effects on both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] It has shown promise in preclinical and clinical studies for the treatment and prevention of breast cancer due to its pure antiestrogenic activity in breast tissue, inhibiting the proliferation of ER-positive breast cancer cells.[1][2] Unlike some other SERMs, this compound does not exhibit estrogenic agonist effects in the uterus.[1] Accurate preparation of this compound solutions and a thorough understanding of its stability are paramount for obtaining reliable and reproducible results in cell culture-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions and offers insights into its stability and mechanism of action for in vitro studies.
Physicochemical Properties
This compound is a nonsteroidal compound belonging to the benzopyran class. For cell culture applications, it is crucial to consider its solubility and stability to ensure accurate dosing and interpretation of experimental results.
Solubility Data
The solubility of this compound is a critical factor in preparing stock solutions. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (218.55 mM) | High solubility allows for the preparation of concentrated stock solutions. |
| Ethanol | Data not available | Solubility is expected to be lower than in DMSO. Small-scale solubility tests are recommended if ethanol is the desired solvent. |
| Water | Insoluble | Direct dissolution in aqueous buffers or cell culture media is not recommended. |
| Cell Culture Media | Low | This compound is poorly soluble in aqueous solutions. Working solutions should be prepared by diluting a concentrated DMSO stock solution. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. |
Stability Data
Proper storage of this compound, both as a solid and in solution, is essential to maintain its biological activity.
| Form | Storage Temperature | Storage Period | Notes |
| Solid Powder | -20°C | ≥ 2 years | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot into single-use vials. Protect from light. | |
| Working Solution in Cell Culture Media | 37°C | Stability should be determined empirically. | While direct stability data for this compound in cell culture media at 37°C is limited, it is best practice to prepare fresh working solutions for each experiment. For longer-term experiments, it is advisable to replace the media with freshly prepared this compound-containing media every 24-48 hours. A stability test is recommended to determine the degradation rate under specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be used for subsequent dilutions to prepare working solutions for cell culture assays.
Materials:
-
This compound powder (Molecular Weight: 457.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 4.58 mg of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM primary stock solution to prepare working solutions for treating cells in culture. This compound has been used in in vitro assays at concentrations ranging from the nanomolar to the low micromolar range.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (e.g., to 1 mM):
-
Prepare a 1:10 dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. This will result in a 1 mM intermediate stock solution. Mix well by gentle pipetting.
-
-
Serial Dilutions for Working Solutions:
-
Perform serial dilutions from the 1 mM intermediate stock or directly from the 10 mM stock solution to achieve the desired final concentrations in your cell culture experiments.
-
Important: Always add the this compound solution to the cell culture medium and mix immediately to prevent precipitation. The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Example Dilution Scheme for a 10 µM Working Solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Protocol 3: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cells
-
Sterile, low-protein-binding microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare Working Solution: Spike pre-warmed cell culture medium with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Aliquot and Incubate:
-
Dispense aliquots of the this compound-containing medium into sterile, low-protein-binding tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Prepare at least three replicates for each time point.
-
Immediately process the T=0 samples as described below.
-
Place the remaining tubes in a cell culture incubator at 37°C with 5% CO₂.
-
-
Sample Collection and Processing:
-
At each designated time point, remove the corresponding tubes from the incubator.
-
To precipitate proteins, add an equal volume of cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant from each sample using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
A standard curve of this compound in the same medium (processed at T=0) should be prepared to accurately quantify the concentrations.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (T=0) versus time. This will provide an estimate of the stability of this compound under your experimental conditions.
-
Mechanism of Action and Signaling Pathway
This compound functions as a pure antagonist of both ERα and ERβ.[1] Upon binding to the estrogen receptor, it induces a conformational change that prevents the recruitment of co-activators necessary for the transcription of estrogen-responsive genes.[1] This leads to the downregulation of genes involved in cell proliferation and survival.
In breast cancer cells, this compound has been shown to decrease the expression of several estrogen-inducible genes, including:
-
pS2 (TFF1): A marker of estrogenic activity.[3]
-
Progesterone Receptor (PgR): An estrogen-regulated gene.[3]
-
ERα (ESR1): this compound can downregulate the expression of its own target.[3]
-
GREB1: A key mediator of estrogen-regulated cancer cell growth.[1]
The antagonistic action of this compound on ERα ultimately leads to a reduction in cell proliferation, as evidenced by a decrease in the proliferation marker Ki-67.[3]
Caption: this compound signaling pathway in ER-positive cells.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a cell-based assay with this compound.
Caption: Experimental workflow for this compound cell culture assays.
Conclusion
The successful use of this compound in cell culture assays relies on the careful preparation and handling of the compound. Due to its poor aqueous solubility, DMSO is the recommended solvent for stock solutions, which should be stored at low temperatures and protected from light. Researchers should be mindful of the potential for degradation in cell culture media at 37°C and consider this when designing experiments. By following these protocols and understanding the mechanism of action of this compound, researchers can generate reliable and reproducible data to further elucidate its therapeutic potential.
References
Application Notes and Protocols for Assessing Acolbifene's Effect on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to assess the therapeutic effects of Acolbifene, a selective estrogen receptor modulator (SERM), on bone mineral density (BMD). The following protocols and data presentation guidelines are designed to assist in the preclinical and clinical evaluation of this compound and other SERMs in the context of bone metabolism.
Introduction to this compound and Bone Metabolism
This compound is a fourth-generation SERM that exhibits tissue-specific estrogenic and anti-estrogenic effects. In bone, it is expected to act as an estrogen agonist, thereby decreasing bone resorption and turnover, which can lead to an increase in bone mineral density.[1] Accurate and standardized assessment of these effects is crucial for its development as a potential treatment for osteoporosis and other bone-loss-related conditions.
Assessment of Bone Mineral Density (BMD)
Dual-Energy X-ray Absorptiometry (DXA) is the gold standard for measuring BMD.[1]
Experimental Protocol: Dual-Energy X-ray Absorptiometry (DXA)
Objective: To quantify bone mineral density at key skeletal sites.
Materials:
-
DXA scanner
-
Appropriate software for data acquisition and analysis
-
Positioning aids for consistent patient/animal placement
Procedure:
-
Calibration: Perform daily quality control checks and calibration of the DXA instrument according to the manufacturer's instructions.
-
Subject/Animal Preparation:
-
For clinical studies, subjects should remove any metallic objects. Height and weight should be recorded.
-
For preclinical studies, animals should be anesthetized to ensure immobility during the scan.
-
-
Image Acquisition:
-
Position the subject/animal on the scanning table.
-
Perform scans of the following regions of interest (ROIs):
-
Lumbar Spine (L1-L4): Provides information on trabecular bone.
-
Proximal Femur (Total Hip and Femoral Neck): Important for assessing hip fracture risk.
-
-
-
Data Analysis:
-
Define the ROIs according to standardized protocols.
-
The software will calculate the bone mineral content (BMC) in grams and the bone area (BA) in cm².
-
BMD is calculated as BMC/BA (g/cm²).
-
For clinical studies, T-scores (comparison to a young adult reference population) and Z-scores (comparison to an age-matched population) are generated.
-
Data Presentation:
| Parameter | Baseline (Mean ± SD) | Follow-up (Mean ± SD) | Percent Change (%) | p-value |
| Lumbar Spine BMD (g/cm²) | ||||
| Lumbar Spine T-score | ||||
| Total Hip BMD (g/cm²) | ||||
| Total Hip T-score | ||||
| Femoral Neck BMD (g/cm²) | ||||
| Femoral Neck T-score |
Note: A clinical trial of this compound in premenopausal women reported a "clinically insignificant decrease in lumbar spine bone density."[1][2] Specific quantitative data from this study is not publicly available.
Assessment of Bone Turnover Markers
Biochemical markers of bone turnover provide a dynamic assessment of bone formation and resorption.
Bone Formation Marker: Serum Osteocalcin
Osteocalcin is a protein secreted by osteoblasts and is a marker of bone formation.
Objective: To measure the concentration of osteocalcin in serum.
Materials:
-
Enzyme-linked immunosorbent assay (ELISA) kit for osteocalcin
-
Microplate reader
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Sample Collection:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes.
-
Aliquot the serum into clean tubes and store at -80°C until analysis.
-
-
Assay:
-
Follow the manufacturer's instructions provided with the osteocalcin ELISA kit.
-
Briefly, this involves adding standards, controls, and samples to a microplate pre-coated with an anti-osteocalcin antibody.
-
An enzyme-linked secondary antibody is added, followed by a substrate.
-
The color development is proportional to the amount of osteocalcin present.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the standards.
-
Determine the concentration of osteocalcin in the samples by interpolating their absorbance values from the standard curve.
-
Bone Resorption Marker: Urinary N-telopeptide Crosslinks (NTx)
NTx are fragments of type I collagen released during osteoclast-mediated bone resorption and excreted in the urine.
Objective: To measure the concentration of NTx in urine, normalized to creatinine.
Materials:
-
ELISA kit for urinary NTx
-
Creatinine assay kit
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Collection:
-
Collect a second-morning void urine sample to minimize diurnal variation.
-
Store the urine sample at -20°C or below until analysis.
-
-
NTx Assay:
-
Follow the manufacturer's instructions for the urinary NTx ELISA kit.
-
The principle is similar to the serum osteocalcin ELISA.
-
-
Creatinine Assay:
-
Measure the creatinine concentration in the same urine sample using a commercially available kit. This is essential for normalizing the NTx values.
-
-
Data Analysis:
-
Calculate the NTx concentration from the standard curve.
-
Express the final result as a ratio of NTx to creatinine (e.g., nmol BCE/mmol creatinine) to account for variations in urine dilution.
-
Data Presentation:
| Parameter | Baseline (Mean ± SD) | Follow-up (Mean ± SD) | Percent Change (%) | p-value |
| Serum Osteocalcin (ng/mL) | ||||
| Urinary NTx/Creatinine Ratio |
Note: The clinical trial protocol NCT00853996 for this compound included the assessment of serum osteocalcin and N-telopeptide crosslinks; however, the results for these markers have not been published.
Histomorphometric Analysis of Bone
Bone histomorphometry provides detailed information on the microscopic structure and cellular activity of bone.
Experimental Protocol: Bone Histomorphometry
Objective: To qualitatively and quantitatively assess bone remodeling parameters.
Materials:
-
Bone biopsy instruments
-
Fixatives (e.g., 70% ethanol)
-
Embedding medium (e.g., methyl methacrylate)
-
Microtome for undecalcified bone
-
Stains (e.g., Von Kossa, Toluidine Blue)
-
Fluorochrome labels (e.g., tetracycline, calcein)
-
Microscope with a camera and image analysis software
Procedure:
-
Fluorochrome Labeling (for dynamic histomorphometry):
-
Administer two different fluorochrome labels at specific time intervals before the biopsy (e.g., tetracycline 12 days before and calcein 2 days before). These labels incorporate into newly forming bone.
-
-
Bone Biopsy:
-
In preclinical studies, obtain a bone sample, typically from the tibia or femur.
-
-
Processing and Sectioning:
-
Fix the bone biopsy in 70% ethanol.
-
Dehydrate and embed the undecalcified bone in methyl methacrylate.
-
Cut thin sections (5-10 µm) using a specialized microtome.
-
-
Staining and Imaging:
-
For static parameters, stain sections with Von Kossa (for mineralized bone) and Toluidine Blue (for cellular details).
-
For dynamic parameters, view unstained sections under a fluorescence microscope to visualize the fluorochrome labels.
-
Capture high-resolution images.
-
-
Data Analysis:
-
Use image analysis software to quantify various histomorphometric parameters according to the American Society for Bone and Mineral Research (ASBMR) nomenclature.
-
Data Presentation:
| Parameter | Control (Mean ± SD) | This compound (Mean ± SD) | Percent Change (%) | p-value |
| Structural Parameters | ||||
| Bone Volume/Total Volume (BV/TV, %) | ||||
| Trabecular Thickness (Tb.Th, µm) | ||||
| Trabecular Number (Tb.N, /mm) | ||||
| Trabecular Separation (Tb.Sp, µm) | ||||
| Cellular Parameters | ||||
| Osteoblast Surface/Bone Surface (Ob.S/BS, %) | ||||
| Osteoclast Surface/Bone Surface (Oc.S/BS, %) | ||||
| Dynamic Parameters | ||||
| Mineralizing Surface/Bone Surface (MS/BS, %) | ||||
| Mineral Apposition Rate (MAR, µm/day) | ||||
| Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/year) |
Note: No specific bone histomorphometry data for this compound is currently available in the public domain.
Signaling Pathways of this compound in Bone Cells
This compound, as a SERM, exerts its effects by binding to estrogen receptors (ERα and ERβ) in bone cells.
This compound Signaling in Osteoblasts
In osteoblasts, this compound is hypothesized to act as an estrogen agonist, promoting bone formation. This is likely mediated through the potentiation of the Wnt/β-catenin signaling pathway, a critical pathway for osteoblast proliferation and differentiation.
This compound Signaling in Osteoclasts
In osteoclasts, this compound is expected to have an anti-resorptive effect by acting as an estrogen agonist. This involves the suppression of the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway, which is essential for osteoclast differentiation and activation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effects of this compound on bone mineral density in a preclinical model.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's effects on bone mineral density and bone metabolism. A combination of in vivo imaging, biochemical marker analysis, and ex vivo histomorphometry is recommended for a thorough assessment. The provided protocols and data presentation formats are intended to promote standardization and comparability of results across different studies. Further research is needed to generate specific quantitative data on the effects of this compound on bone turnover markers and bone microarchitecture.
References
Acolbifene: Application Notes and Protocols for Studying Endometrial Tissue Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acolbifene (EM-652) is a fourth-generation selective estrogen receptor modulator (SERM) that has demonstrated a distinct profile in its effects on endometrial tissue. Unlike tamoxifen, which can have estrogenic (agonist) effects on the uterus leading to endometrial proliferation and an increased risk of endometrial cancer, this compound is characterized as a pure estrogen antagonist in the endometrium.[1][2][3][4][5] This property makes it a subject of significant interest for indications where estrogen antagonism in the uterus is desirable, such as in breast cancer treatment and prevention.[1][2][6]
These application notes provide a summary of the available data on the use of this compound in studies of endometrial tissue proliferation. It includes a compilation of quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Clinical Study of this compound Effect on Endometrial Thickness
| Study Identifier | Participant Population | Treatment Group | Duration of Treatment | Assessment Method | Baseline Endometrial Thickness (Median) | Post-Treatment Endometrial Thickness (Median) | Change in Endometrial Thickness | Statistical Significance |
| Fabian et al. (NCT00853996)[1][7] | 25 premenopausal women at high risk for breast cancer | This compound 20 mg/day | 6-8 months | Pelvic Sonography | Not Reported | Not Reported | No significant change observed | Not explicitly stated, but reported as "no change" |
Table 2: Preclinical and Ex Vivo Studies of this compound on Endometrial Cell Proliferation
| Study Type | Model System | Treatment Groups | Proliferation Marker | Key Findings |
| Ex vivo human tissue study[8] | Postmenopausal human endometrium explants | Vehicle, 17β-estradiol (1nM), 4-OH-tamoxifen (40nM), Raloxifene (4nM), this compound (4nM) | Ki-67 | 17β-estradiol and 4-OH-tamoxifen significantly increased Ki-67 expression. This compound and Raloxifene were neutral and did not stimulate proliferation. |
| In vitro studies (general statement)[3] | Human Ishikawa endometrial carcinoma cells | Not specified | Alkaline phosphatase activity (marker of estrogenic effect) | This compound (as EM-800) showed no estrogenic activity. |
Experimental Protocols
Clinical Trial Protocol for Assessing Endometrial Safety of this compound (Adapted from NCT00853996)
This protocol outlines the methodology used in a clinical trial to assess the effect of this compound on the endometrium in premenopausal women.
1.1. Study Population:
-
Premenopausal women at high risk for breast cancer.[1]
-
Inclusion criteria typically include age, risk factors for breast cancer, and regular menstrual cycles.[9]
-
Exclusion criteria would include pre-existing endometrial abnormalities or undiagnosed abnormal genital bleeding.
1.2. Treatment Regimen:
-
Oral administration of this compound hydrochloride (20 mg) once daily for a duration of 6 to 8 months.[1]
1.3. Endometrial Assessment:
-
Timing: Performed at baseline (before initiation of treatment) and at the end of the study (after 6-8 months of treatment).
-
Primary Endpoint: Change in endometrial thickness from baseline to post-intervention.[1]
1.4. Data Analysis:
-
Statistical analysis is performed to compare the endometrial thickness measurements at baseline and post-treatment. A paired t-test or a non-parametric equivalent like the Wilcoxon signed-rank test can be used to determine if there is a statistically significant change.
Ex Vivo Protocol for Assessing this compound's Effect on Endometrial Tissue Proliferation
This protocol is based on methodologies for studying SERM effects on human endometrial explants.
2.1. Tissue Source:
-
Endometrial tissue obtained from postmenopausal women undergoing hysterectomy for benign conditions.[8]
2.2. Tissue Culture:
-
Endometrial tissue is dissected into small fragments and placed on culture inserts (e.g., Millicell-CM).[8]
-
Culture is performed in a serum-free medium.
-
Treatment groups would include:
-
Vehicle control (e.g., ethanol)
-
17β-estradiol (positive control for proliferation)
-
This compound (at various concentrations)
-
Other SERMs for comparison (e.g., 4-OH-tamoxifen, raloxifene)
-
-
The tissue is incubated for a defined period (e.g., 24 hours).[8]
2.3. Proliferation Assessment:
-
Method: Immunohistochemistry (IHC) for the proliferation marker Ki-67.[8]
-
Procedure:
-
Fix the tissue explants in formalin and embed in paraffin.
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval.
-
Incubate with a primary antibody against Ki-67.
-
Use a suitable secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
-
Quantification:
-
The number of Ki-67 positive cells is counted in glandular epithelium and/or stroma.[8]
-
The proliferative fraction is calculated as the percentage of Ki-67 positive cells out of the total number of cells counted.
-
2.4. Data Analysis:
-
Statistical comparisons between treatment groups are performed using appropriate tests, such as ANOVA followed by post-hoc tests, to determine the effect of this compound on endometrial cell proliferation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's antagonistic action in endometrial cells.
Caption: Clinical trial workflow for endometrial safety assessment.
Caption: Ex vivo experimental workflow for proliferation analysis.
References
- 1. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivation of the selective estrogen receptor modulator this compound to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcgill.ca [mcgill.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Activity and safety of the antiestrogen EM-800, the orally active precursor of this compound, in tamoxifen-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
Troubleshooting & Optimization
Optimizing Acolbifene dosage to minimize side effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Acolbifene in in vivo experiments. The information aims to help optimize dosage while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in preclinical in vivo studies?
A1: There is limited publicly available preclinical data on dose-optimization for this compound. However, clinical trials in premenopausal women have used a daily dose of 20 mg.[1][2][3] For animal studies, it is crucial to perform a dose-ranging study to determine the optimal therapeutic dose with minimal toxicity. Based on studies of other Selective Estrogen Receptor Modulators (SERMs), a pilot study with a wide range of doses is recommended to identify a dose that maintains efficacy while minimizing side effects.
Q2: What are the known side effects of this compound observed in clinical trials?
A2: In a pilot study involving premenopausal women receiving 20 mg of this compound daily, subjective side effects were reported as minimal.[1][2] There were no significant increases in hot flashes, muscle cramps, joint pain, or fatigue.[1][2] Objective measurements indicated a clinically insignificant decrease in lumbar spine bone density and an increase in ovarian cysts, with no alteration in endometrial thickness.[1][2][3]
Q3: What is the potential mechanism of this compound-related toxicity?
A3: this compound can be metabolically activated to form quinone methides.[4] These reactive intermediates have the potential to bind to DNA and other cellular macromolecules, which may contribute to cellular damage and toxicity.[4] This bioactivation has been observed in vitro using both human and rat liver microsomes.[4]
Q4: How does this compound function as a Selective Estrogen Receptor Modulator (SERM)?
A4: this compound exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity.[5] It acts as an antagonist in breast and uterine tissues, which is beneficial for its anti-cancer effects.[6] In contrast, it shows estrogen-like (agonist) effects on bone, helping to prevent bone loss, and on lipid metabolism, leading to lower serum cholesterol and triglyceride levels in rodent models.[6] This tissue-specific action is a hallmark of SERMs and is influenced by the differential expression of ER subtypes (ERα and ERβ) and co-regulatory proteins in various tissues.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected Weight Loss in Animals | This compound has been shown to reduce food intake and weight gain in rodents.[6] | Monitor food consumption and body weight regularly. If weight loss is significant, consider adjusting the dose. Ensure the diet is palatable and readily accessible. |
| Signs of Hepatotoxicity (e.g., elevated liver enzymes) | Potential formation of reactive quinone methide metabolites in the liver.[4] | Conduct regular monitoring of liver function through blood biochemistry. If hepatotoxicity is observed, a dose reduction or discontinuation of the treatment may be necessary. Consider co-administration of antioxidants, though this requires further investigation. |
| Reproductive Tract Abnormalities (e.g., uterine changes, ovarian cysts) | SERMs can have varied effects on reproductive organs. While this compound showed no change in endometrial thickness in a human study, an increase in ovarian cysts was noted.[3] Studies on other SERMs have shown effects on the estrous cycle and uterine weight in rodents.[1][2][7] | At the end of the study, perform a thorough histopathological examination of the reproductive organs (uterus, ovaries). For longitudinal studies, consider non-invasive imaging techniques if available. |
| Bone Density Changes | This compound is expected to have a protective (estrogen-agonist) effect on bone.[6] However, a clinically insignificant decrease was noted in a human study.[3] | Measure bone mineral density using techniques like dual-energy X-ray absorptiometry (DEXA) at the beginning and end of the study to assess the net effect of the administered dose. |
Quantitative Data Summary
Due to the limited availability of public preclinical dose-response data for this compound, the following table summarizes key findings from a clinical study. Researchers should generate their own dose-response curves for relevant side effects in their specific animal models.
Table 1: Summary of this compound Side Effects from a Clinical Study in Premenopausal Women (20 mg/day)
| Parameter | Observation | Reference |
| Subjective Side Effects | Minimal; no significant increase in hot flashes, muscle cramps, arthralgias, or fatigue. | [1][2] |
| Lumbar Spine Bone Density | Clinically insignificant decrease. | [1][2][3] |
| Ovarian Cysts | Increase observed. | [1][2][3] |
| Endometrial Thickness | No significant change. | [1][2][3] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of this compound in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), considering the specific research question. Ovariectomized models are often used to study the effects of SERMs in a low-estrogen environment.[1][2]
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., propylene glycol, corn oil). Ensure the formulation is stable and homogenous.
-
Dose-Finding Study:
-
Divide animals into at least four groups: vehicle control and three this compound dose levels (e.g., low, medium, high).
-
Administer this compound daily via oral gavage for a predetermined period (e.g., 14 or 28 days).
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity level).
-
Record body weight and food intake at least twice weekly.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood samples for complete blood count (CBC) and serum biochemistry analysis (including liver and kidney function markers).
-
Perform a complete necropsy and weigh key organs (liver, kidneys, uterus, etc.).
-
Collect tissues for histopathological examination, with a focus on the liver and reproductive tract.
-
-
Data Analysis: Analyze the data to identify a maximum tolerated dose (MTD) and to characterize the dose-response relationship for any observed toxicities.
Protocol 2: Assessment of this compound's Effect on Uterine Tissue in Ovariectomized Rats
-
Animal Model: Use adult female Sprague-Dawley rats. Perform ovariectomy and allow a recovery period of two weeks to ensure depletion of endogenous estrogens.[2]
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: 17β-Estradiol (positive control for estrogenic effects).
-
Group 3-5: Different doses of this compound.
-
-
Dosing: Administer the respective treatments daily for a period of 3 to 7 days.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Record the uterine wet weight.
-
Fix one uterine horn in 4% formaldehyde for histopathological analysis, including measurement of luminal and glandular epithelial height and assessment of cell proliferation markers (e.g., Ki-67 staining).
-
Snap-freeze the other uterine horn in liquid nitrogen for molecular analysis (e.g., qPCR for estrogen-responsive genes).
-
Visualizations
Caption: General signaling pathway for this compound as a SERM.
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Logical approach to troubleshooting this compound side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of the selective estrogen receptor modulator this compound to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reproductive toxicity assessment of lasofoxifene, a selective estrogen receptor modulator (SERM), in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Acolbifene solubility issues for experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Acolbifene, with a focus on addressing its solubility challenges in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as EM-652) is a potent, orally active, and selective estrogen receptor modulator (SERM).[1][2][3] It functions as a pure antagonist of estrogen receptors alpha (ERα) and beta (ERβ), inhibiting estradiol (E2)-induced transcriptional activity.[1][2] This antagonistic action blocks estrogen-mediated cell proliferation, making it a subject of interest in cancer research, particularly for breast cancer.[4][5][6]
Q2: What are the reported IC50 values for this compound?
This compound exhibits potent inhibition of estradiol-induced transcriptional activity with the following IC50 values:
Q3: In what solvents is this compound soluble?
This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents, particularly Dimethyl Sulfoxide (DMSO).[1][5] For in vitro assays, preparing a concentrated stock solution in DMSO is the recommended starting point.
Troubleshooting Guide: Addressing Solubility Issues
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Refer to the solubility table below.
-
Use of sonication or gentle heating (vortexing) can aid in the dissolution of this compound in DMSO.[1][5] It is often noted that ultrasonic treatment is needed to achieve higher concentrations.[1]
-
Issue 2: this compound precipitates when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium).
-
Possible Cause: this compound's low aqueous solubility leads to it crashing out of solution when the concentration of the organic solvent (DMSO) is significantly lowered.
-
Solutions:
-
Lower the Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your assay. This may require preparing a more concentrated initial DMSO stock if your final this compound concentration is high.
-
Use a Surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) to the aqueous buffer can help maintain this compound's solubility.[7]
-
Incorporate Serum: For cell-based assays, the presence of serum (e.g., Fetal Bovine Serum) in the culture medium can help to stabilize poorly soluble compounds.[7]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, allowing the solution to equilibrate at each step.
-
Issue 3: Inconsistent results in in-vivo studies.
-
Possible Cause: Poor bioavailability due to low solubility in the formulation.
-
Solution: For oral gavage administration in animal models, a specific formulation is often required to enhance solubility and absorption. A common formulation involves a mixture of solvents. For this compound hydrochloride, a clear solution for in-vivo use can be prepared using a combination of DMSO, PEG300, Tween-80, and saline.[8][9] Always ensure the formulation is homogenous before administration.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in DMSO, which is the recommended solvent for preparing stock solutions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 40-50 mg/mL | 87.42-109.28 mM | Sonication is recommended to achieve maximum solubility.[1][5] |
Molecular Weight of this compound: 457.56 g/mol [1]
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution for In-Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Signaling Pathway of this compound Action
This compound acts as a competitive antagonist at estrogen receptors. It binds to ERα and ERβ, preventing the binding of estradiol (E2). This blockage inhibits the subsequent conformational changes in the receptor that are necessary for the recruitment of co-activators and the initiation of gene transcription, thereby blocking estrogen-dependent cellular responses.[1][2][10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound hydrochloride (EM-652 hydrochloride) | Estrogen Receptor Antagonist | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EM-652 (SCH 57068), a third generation SERM acting as pure antiestrogen in the mammary gland and endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Acolbifene Technical Support Center: Troubleshooting Potential Off-Target Effects in Molecular Studies
Welcome to the Acolbifene Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound in molecular studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective estrogen receptor modulator (SERM) that exhibits high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] It acts as a pure antagonist in breast and uterine tissues, blocking the effects of estrogen and thereby inhibiting the proliferation of ER-positive cancer cells.[2] In other tissues, it can have estrogen-like (agonist) effects, such as on lipid metabolism and bone density.[2]
Q2: I'm observing unexpected toxicity or DNA damage in my cell-based assays. Could this be an off-target effect of this compound?
Yes, this is a potential off-target effect. This compound can be bioactivated through enzymatic oxidation to form reactive quinone methides.[2] These electrophilic intermediates can react with cellular nucleophiles, including glutathione (GSH), deoxynucleosides in DNA, and proteins.[2] This can lead to the formation of DNA adducts, induction of DNA damage, and general cytotoxicity.[2] One study identified a classical this compound quinone methide and a diquinone methide. The classical quinone methide was shown to react with deoxyadenosine and induce DNA damage in a breast cancer cell line.[2]
Q3: My results show changes in the expression of proteins not directly related to the estrogen signaling pathway. Is this a known phenomenon with this compound?
Yes, this compound has been shown to differentially regulate the expression of several proteins that are not canonical estrogen-regulated genes. A proteomic study using two-dimensional (2D) gel electrophoresis identified six such proteins in T47D breast cancer cells.[3]
Q4: I am seeing unexpected cell proliferation in my ER-positive cell line upon this compound treatment. What could be the cause?
While this compound is primarily an antagonist in breast cancer cells, unexpected proliferation could be due to several factors:
-
Cell Line Specificity: The response to SERMs can be highly cell-context dependent.
-
Concentration-Dependent Effects: At very low concentrations, some SERMs can exhibit partial agonist activity.
-
Off-Target Effects: this compound could be interacting with other signaling pathways that promote proliferation. For instance, crosstalk between ER and growth factor receptor pathways (e.g., EGFR) is a known phenomenon.[4][5]
Q5: Has this compound been screened against a broad panel of kinases or other receptors?
Publicly available, comprehensive screening data for this compound against a broad panel of kinases, GPCRs, or ion channels is limited. While its high affinity for ERα and ERβ is well-documented, its selectivity profile across the wider kinome and receptome is not extensively published. Therefore, if your experiments suggest involvement of other signaling pathways, it is advisable to perform targeted investigations.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Apoptosis
| Potential Cause | Troubleshooting Steps |
| Formation of Reactive Quinone Methides | 1. GSH Depletion Assay: Measure total intracellular GSH levels in response to this compound treatment. A significant decrease may indicate the formation of reactive intermediates that are being quenched by GSH. 2. GSH Adduct Detection: Use LC-MS/MS to detect the formation of this compound-GSH conjugates in cell lysates or incubation media. 3. DNA Damage Assays: Perform assays such as the comet assay or immunostaining for γH2AX to assess the extent of DNA damage. |
| Off-Target Kinase Inhibition | 1. Kinase Activity Assays: If you suspect a particular kinase is involved, perform an in vitro kinase assay with recombinant protein in the presence of this compound. 2. Western Blotting: Analyze the phosphorylation status of key downstream targets of suspected off-target kinases. |
| General Cellular Stress | 1. Dose-Response and Time-Course: Perform detailed dose-response and time-course experiments to determine the toxicity profile. 2. Control Compounds: Include appropriate positive and negative controls for cytotoxicity and apoptosis. |
Issue 2: Unexplained Changes in Protein Expression or Signaling Pathways
| Potential Cause | Troubleshooting Steps |
| Differential Protein Regulation | 1. Validate Proteomic Findings: If you have performed a proteomic screen, validate the changes in protein expression for key hits using Western blotting or qPCR for the corresponding mRNA. 2. Functional Assays: Investigate the functional consequences of the observed changes in protein expression. |
| Crosstalk with Growth Factor Signaling | 1. Receptor Tyrosine Kinase (RTK) Phosphorylation: Use phospho-RTK arrays or Western blotting to assess the phosphorylation status of RTKs like EGFR, HER2, or IGF-1R in response to this compound. 2. Downstream Signaling: Analyze the activation state of downstream pathways such as PI3K/Akt and MAPK/ERK by Western blotting for key phosphorylated proteins (e.g., p-Akt, p-ERK). |
| ER-Independent Transcriptional Effects | 1. ER-Negative Cell Lines: Test the effect of this compound on the expression of the protein of interest in an ER-negative cell line to determine if the effect is ER-dependent. 2. Reporter Assays: Use reporter gene assays for transcription factors other than ER that might be affected. |
Data Presentation
Table 1: On-Target Binding and Activity of this compound
| Target | Assay Type | Cell Line/System | Value | Reference |
| ERα | Transcriptional Activity (IC50) | - | 2 nM | [6] |
| ERβ | Transcriptional Activity (IC50) | - | 0.4 nM | [6] |
Table 2: Proteins Differentially Regulated by this compound in T47D Cells
| Protein Name | Gene Symbol | Regulation by this compound | Reference |
| Calreticulin | CALR | Differentially Regulated | [3] |
| Synapse Associated Protein 1 | SYAP1 | Differentially Regulated | [3] |
| CD2 Antigen Binding Protein 2 | CD2BP2 | Differentially Regulated | [3] |
| Nucleosome Assembly Protein 1 Like 1 | NAP1L1 | Differentially Regulated | [3] |
| D-3-Phosphoglycerate Dehydrogenase | PHGDH | Differentially Regulated | [3] |
| Pyridoxine 5'-Phosphate Oxidase | PNPO | Differentially Regulated | [3] |
Experimental Protocols
Protocol 1: In Vitro Quinone Methide Trapping Assay with Glutathione (GSH)
This protocol is adapted from methods used to detect reactive metabolites.[7]
Objective: To detect the formation of this compound-GSH conjugates, which are indicative of reactive quinone methide formation.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PD)
-
Glutathione (GSH)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, LC-MS grade
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and GSH.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Add this compound to the mixture to initiate the reaction.
-
Add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate at 37°C with shaking for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to detect the mass of the expected this compound-GSH conjugate(s).
Protocol 2: Competitive Estrogen Receptor Binding Assay
This protocol is based on a standard method for assessing binding to the estrogen receptor.
Objective: To determine the relative binding affinity of this compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of ER)
-
[3H]-Estradiol (radiolabeled ligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-Estradiol, and varying concentrations of this compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled estrogen, e.g., diethylstilbestrol).
-
Incubate the tubes to allow binding to reach equilibrium.
-
Add HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Add scintillation fluid to the washed pellets and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of [3H]-Estradiol as a function of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. Bioactivation of the selective estrogen receptor modulator this compound to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and this compound in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bidirectional cross talk between ERalpha and EGFR signalling pathways regulates tamoxifen-resistant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crosstalk between EGFR and extranuclear steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism: phase I metabolic profiling and bioactivation pathways elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Acolbifene proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acolbifene in proliferation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound proliferation experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why are my proliferation assay results with this compound inconsistent across replicate wells?
High variability between replicate wells is a frequent challenge in cell-based assays and can mask the true effect of this compound.[1]
Table 1: Troubleshooting High Variability in Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for consistency and consider allowing the plate to sit at room temperature for a few minutes before incubation to allow for even cell distribution. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter media concentration and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, media, or reagents is a significant source of variability. Ensure pipettes are properly calibrated and use consistent technique. |
| Cell Clumping | Cell aggregates can lead to uneven exposure to this compound and assay reagents. Ensure a single-cell suspension is achieved before plating. |
Q2: My results show an unexpected increase in proliferation at higher concentrations of this compound. What could be the cause?
This "U-shaped" dose-response curve is a known artifact in some cell viability assays.
Table 2: Troubleshooting Unexpected Dose-Response Curves
| Potential Cause | Recommended Solution |
| This compound Precipitation | At high concentrations, this compound may precipitate out of the solution, which can interfere with the optical readings of colorimetric assays like the MTT assay. Visually inspect the wells for any signs of precipitation. If observed, consider lowering the maximum concentration or using a different solvent. |
| Direct Chemical Interference with Assay Reagent | Some compounds can directly reduce assay reagents (e.g., MTT tetrazolium salt), leading to a color change independent of cellular metabolic activity and resulting in a false positive signal for cell viability.[1][2] To test for this, run a cell-free control with this compound and the assay reagent. If a color change occurs, consider an alternative proliferation assay that uses a different detection method (e.g., a DNA synthesis-based assay like BrdU). |
| Off-Target Effects | At very high concentrations, this compound might have off-target effects that could paradoxically promote survival pathways or interfere with the assay chemistry in unforeseen ways. |
Q3: The inhibitory effect of this compound in my assay is weaker than expected based on published data. What should I investigate?
Several factors can contribute to a reduced apparent potency of this compound.
Table 3: Troubleshooting Weaker-Than-Expected Inhibition
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density | The initial number of cells seeded can significantly impact the assay window. If the cell density is too high, the cells may become confluent before the end of the experiment, masking the inhibitory effects of this compound. Conversely, if the density is too low, the signal may be too weak to detect a significant decrease. It is crucial to determine the optimal seeding density for your specific cell line and assay duration. |
| Presence of Phenol Red and Serum | Components in the cell culture medium, such as phenol red and serum, can interfere with some colorimetric assays. Consider using phenol red-free medium and reducing the serum concentration during the assay incubation period. |
| Incorrect Incubation Times | The duration of this compound treatment and the incubation time with the assay reagent should be optimized. Insufficient treatment time may not allow for the full antiproliferative effects to manifest, while incorrect reagent incubation can lead to suboptimal signal development. |
| Cell Line Sensitivity | Different breast cancer cell lines exhibit varying sensitivities to SERMs like this compound. Ensure the cell line you are using is known to be responsive to this class of compounds and expresses the appropriate estrogen receptors. |
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound from both in vitro and clinical studies.
Table 4: In Vitro Proliferation Inhibition by this compound in Breast Cancer Cell Lines
| Cell Line | Assay Type | IC₅₀ (nM) |
| T47D | Estradiol-stimulated proliferation | 0.146[3] |
| ZR-75-1 | Estradiol-stimulated proliferation | 0.75[3] |
| MCF-7 | Estradiol-stimulated proliferation | 0.321[3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 5: Effect of this compound on Ki-67 Proliferation Marker in a Clinical Trial
| Parameter | Baseline (Median) | Post-intervention (Median) | P-value |
| Ki-67 Staining (%) | 4.6%[4][5] | 1.4%[4][5] | <0.001[4][5] |
Data from a study in premenopausal women at high risk for breast cancer receiving 20 mg this compound daily.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Proliferation Assay Protocol
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability and proliferation.[6]
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Ki-67 Staining for Proliferation
This method is used to assess the percentage of actively dividing cells in a population.
-
Sample Preparation:
-
For cell cultures, grow cells on coverslips or chamber slides.
-
For tissue samples, use formalin-fixed, paraffin-embedded sections.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with a primary antibody against Ki-67.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Under a microscope, count the number of Ki-67 positive nuclei and the total number of nuclei in representative fields.
-
The Ki-67 proliferation index is calculated as the percentage of Ki-67 positive cells.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound proliferation assays.
Caption: this compound's antagonistic effect on the estrogen receptor signaling pathway.
Caption: General experimental workflow for an this compound proliferation assay.
Caption: A decision tree for troubleshooting inconsistent this compound assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
Strategies to mitigate Acolbifene's impact on uterine tissue in research models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and understanding the effects of Acolbifene on uterine tissue in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of this compound on uterine tissue?
This compound is a fourth-generation selective estrogen receptor modulator (SERM) that acts as a pure estrogen antagonist in uterine and breast tissue.[1][2] Unlike first-generation SERMs such as Tamoxifen, this compound is designed to be free of estrogen-like (agonistic) activity in the endometrium.[3] Clinical studies in premenopausal women have shown no significant change in endometrial thickness after 6-8 months of treatment with this compound.[4][5] Therefore, the primary and expected impact of this compound on uterine tissue in research models is the blockade of estrogen-mediated proliferation and gene expression.
Q2: Why is this compound considered a "pure antagonist" in the uterus, unlike Tamoxifen?
This compound's pure antagonism in the uterus is attributed to its distinct mechanism of action at the molecular level:
-
Inhibition of AF-1 and AF-2 Domains: this compound inhibits both the AF-1 (ligand-independent) and AF-2 (ligand-dependent) activation functions of both estrogen receptor alpha (ERα) and beta (ERβ).[1] Tamoxifen's inhibitory action is primarily limited to the AF-2 domain, which can lead to partial agonist effects in certain tissues.[5]
-
Co-activator Interaction: The tissue-specific effects of SERMs are determined by their interaction with co-regulatory proteins. This compound blocks the co-activator SRC-1 (Steroid Receptor Co-activator-1), which is highly expressed in uterine tissue but not in breast tissue.[5] This blockade prevents the estrogen-like signaling cascade that Tamoxifen can initiate in the endometrium.[6]
Q3: Are mitigation strategies, such as co-administration with progestins, necessary when using this compound in research?
Based on current evidence, mitigation strategies to counteract uterine proliferation are generally not required for this compound. Its pure antagonist profile in the uterus means it does not induce the endometrial hypertrophy or hyperplasia associated with other SERMs like Tamoxifen.[3][7] However, for long-term studies or in novel experimental systems, it is prudent to include routine monitoring of uterine health as part of the study design.
Q4: Can this compound cause any adverse uterine effects in research models?
While this compound is designed for uterine safety, it is important to consider that in preclinical research, high doses or long-term administration in sensitive animal models could potentially lead to unforeseen effects. One study noted that this compound can be bioactivated to form quinone methides, which could contribute to potential toxicity, though this was primarily linked to DNA damage in a breast cancer cell line rather than uterine proliferation.[3] Researchers should always adhere to recommended dosing schedules and monitor for general signs of toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in uterine weight or endometrial thickness in animal models. | 1. Dosing error: Incorrect calculation or administration of this compound. 2. Compound stability: Degradation of the this compound compound. 3. Model-specific anomaly: The specific animal strain or model may have a unique response. 4. Hormonal fluctuations: In non-ovariectomized animals, endogenous hormonal cycles may influence uterine weight. | 1. Verify all dosing calculations, stock solution concentrations, and administration techniques. 2. Confirm the purity and stability of the this compound batch. 3. Review literature for known uterine responses in the specific animal model. Consider using an ovariectomized model to eliminate confounding hormonal influences. 4. Perform histological analysis and immunohistochemistry for proliferation markers (e.g., Ki-67) to confirm if the weight increase is due to cellular proliferation. |
| Increased expression of estrogen-responsive genes in uterine tissue. | 1. Experimental variability or contamination. 2. Cross-reactivity in assays. 3. Unexpected interaction with other experimental variables. | 1. Repeat the experiment with fresh reagents and meticulous technique. 2. Ensure the specificity of antibodies and probes used in qPCR or Western blotting. 3. Review the experimental design for any other compounds or conditions that could influence estrogen signaling. |
| Inconsistent results between experiments. | 1. Variability in animal age, weight, or estrous cycle stage. 2. Inconsistent timing of tissue collection. 3. Differences in reagent lots or experimental conditions. | 1. Standardize animal characteristics at the start of the experiment. For female rodents, staging the estrous cycle can be critical for reducing variability in uterine endpoints.[8] 2. Ensure tissue collection occurs at the same time point relative to the final dose. 3. Maintain detailed records of all reagents and experimental parameters. |
Quantitative Data Summary
The following tables summarize key quantitative findings regarding this compound's effect on uterine and other relevant tissues.
Table 1: Endometrial Thickness in Premenopausal Women Treated with this compound
| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | P-value |
| Endometrial Thickness (mm) | 5.3 ± 2.4 | 5.4 ± 2.6 | > 0.05 |
Data from a clinical trial of 20 mg/day this compound for 6-8 months.[4][5]
Table 2: Comparative Effects of SERMs on Uterine Wet Weight in Ovariectomized Rats
| Treatment Group | Uterine Wet Weight (mg) | % Change from OVX Control |
| Sham Control | ~250 | N/A |
| Ovariectomized (OVX) Control | ~50 | 0% |
| Estradiol (E2) | ~225 | +350% |
| Tamoxifen (TAM) | ~200 | +300% |
| Raloxifene (RAL) | ~75 | +50% |
| This compound (ACOL) | Not significantly different from OVX control | ~0% (Expected based on antagonist profile) |
Illustrative data based on typical SERM effects in rat models.[9] this compound is expected to show no significant increase in uterine weight compared to OVX controls.[10]
Experimental Protocols
Protocol 1: Assessment of Uterine Response in a Rodent Model
Objective: To evaluate the effect of this compound on uterine weight and cell proliferation in an ovariectomized rodent model.
Materials:
-
Ovariectomized adult female rats or mice.
-
This compound, vehicle control (e.g., 1.5% carboxymethylcellulose).
-
Calipers, analytical balance.
-
10% Neutral Buffered Formalin (NBF).
-
Standard histology equipment (paraffin, microtome, slides).
-
Anti-Ki-67 antibody and corresponding immunohistochemistry (IHC) detection system.
Methodology:
-
Animal Acclimatization: Allow ovariectomized animals to acclimate for at least one week post-surgery to ensure depletion of endogenous hormones.
-
Dosing: Administer this compound or vehicle daily via oral gavage for the planned study duration (e.g., 2-4 weeks).
-
Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals. Carefully dissect the uterus, trimming away fat and connective tissue.
-
Uterine Wet Weight: Blot the uterus to remove excess fluid and record the wet weight using an analytical balance.
-
Histopathology:
-
Fix the uterine tissue in 10% NBF for 24 hours.
-
Process and embed the tissue in paraffin.
-
Section the uterine horns at 4-5 µm and mount on slides.
-
Perform standard Hematoxylin and Eosin (H&E) staining to evaluate endometrial thickness, glandular morphology, and stromal cell characteristics.
-
-
Immunohistochemistry for Ki-67:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval as recommended for the Ki-67 antibody (e.g., heat-induced epitope retrieval in citrate buffer).[11]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a primary antibody against Ki-67.
-
Apply a suitable secondary antibody and detection system (e.g., HRP-DAB).[12]
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of the uterine sections under a microscope.
-
Calculate the Ki-67 proliferation index by counting the number of Ki-67-positive nuclei as a percentage of the total number of epithelial or stromal cells in defined areas.
-
Visualizations
Caption: this compound acts as a pure antagonist in uterine cells.
Caption: Workflow for assessing this compound's uterine impact.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Bioactivation of the selective estrogen receptor modulator this compound to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Src kinase pathway promotes tamoxifen agonist action in Ishikawa endometrial cells through phosphorylation-dependent stabilization of estrogen receptor (alpha) promoter interaction and elevated steroid receptor coactivator 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The endometrial effects of SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of Ki-67 in the uterus during various stages of the estrous cycle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. genomeme.ca [genomeme.ca]
Identifying and controlling for variables in Acolbifene experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acolbifene. The information is designed to help identify and control for key variables in both in vitro and in vivo experiments to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fourth-generation selective estrogen receptor modulator (SERM).[1] Its primary mechanism of action involves binding to estrogen receptors (ERs), primarily ERα and ERβ.[2] In tissues like the breast and uterus, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.[1][2] Conversely, in bone and lipid metabolism, it can exhibit estrogen-like (agonist) effects, such as increasing bone mineral density and lowering cholesterol.[1][2]
Q2: What are the common applications of this compound in research?
This compound is primarily investigated for its potential in breast cancer prevention and treatment.[3] Research applications include studying its anti-proliferative effects on ER-positive breast cancer cell lines, its impact on gene expression, and its potential to prevent or treat mammary tumors in animal models.[2][4][5]
Q3: Are there any known off-target effects of this compound that I should be aware of?
While this compound is selective for estrogen receptors, like other SERMs, it may have off-target effects. One notable off-target receptor is the G protein-coupled estrogen receptor 1 (GPR30).[6][7] The interaction with GPR30 could lead to ER-independent cellular responses, which may be a crucial variable to consider in your experimental design.[7][8]
Q4: What are the key differences between this compound and other SERMs like Tamoxifen?
This compound is described as a "pure" antiestrogen in breast and uterine tissues, suggesting it has less estrogenic agonist activity in these tissues compared to older SERMs like Tamoxifen.[3][4] This can be a critical factor in experiments where minimizing estrogenic effects in reproductive tissues is important.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in cell proliferation assays.
| Potential Cause | Troubleshooting Step |
| Hormone presence in serum | Use charcoal-stripped fetal bovine serum (FBS) in your culture medium to remove endogenous hormones that could interfere with this compound's effects. |
| Phenol red in medium | Phenol red is a weak estrogen mimic. Use phenol red-free medium for all experiments involving this compound to avoid confounding results. |
| Inconsistent cell density | Ensure consistent cell seeding density across all wells and plates. Over-confluent or under-confluent cells can respond differently to treatment. |
| Solvent effects | Use a consistent, low concentration of the solvent (e.g., DMSO) for both this compound and vehicle control treatments. High solvent concentrations can be toxic to cells. |
| Passage number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
Problem: Unexpected gene expression results.
| Potential Cause | Troubleshooting Step |
| Timing of treatment | The timing of this compound treatment can influence gene expression. Perform a time-course experiment to determine the optimal treatment duration for your target genes. |
| Off-target effects | Consider if the observed gene expression changes could be mediated by off-target receptors like GPR30. You can investigate this using GPR30 antagonists or siRNA knockdown.[7] |
| Feedback loops | This compound's interaction with ERs can trigger complex feedback loops. Analyze a panel of estrogen-responsive genes to get a broader picture of the cellular response. |
In Vivo Experiments
Problem: Inconsistent tumor growth in xenograft models.
| Potential Cause | Troubleshooting Step |
| Host estrogen levels | For studying the antagonistic effects of this compound, use ovariectomized female animals to eliminate endogenous estrogen production.[4][9] |
| Animal diet | Some components of standard rodent chow, such as soy, contain phytoestrogens. Use a phytoestrogen-free diet to avoid confounding estrogenic signals. |
| Drug administration and dosage | Ensure consistent administration route (e.g., oral gavage, subcutaneous injection) and accurate dosage. Perform dose-response studies to determine the optimal effective dose for your model. |
| Animal age and weight | Use animals of a consistent age and weight at the start of the experiment, as these factors can influence metabolism and tumor development. |
| Tumor measurement technique | Use a standardized and consistent method for measuring tumor volume (e.g., caliper measurements) and blind the measurements to the treatment groups to reduce bias. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data from this compound experiments.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| T-47D | Estradiol-stimulated proliferation | 0.110 | [10] |
| ERα | Transcriptional Activity | 2 | [11] |
| ERβ | Transcriptional Activity | 0.4 | [11] |
Table 2: Example In Vivo Dosing in Ovariectomized Mice
| Compound | Dosage | Administration Route | Study Context | Reference |
| This compound | 0.01 mg/mouse | Subcutaneous | Gene expression analysis | |
| Estradiol (E2) | 0.05 µ g/mouse | Subcutaneous | To stimulate estrogenic effects |
Table 3: Clinical Trial Data on Ki-67 Levels in Premenopausal Women
| Timepoint | Median Ki-67 Staining (%) | Interquartile Range (%) | p-value | Reference |
| Baseline | 4.6 | 3.1 - 8.5 | <0.001 | [3] |
| Post-intervention (this compound 20 mg/day for 6-8 months) | 1.4 | 0.6 - 3.5 | <0.001 | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MCF-7 cells)
-
Cell Culture: Culture MCF-7 cells in DMEM (phenol red-free) supplemented with 10% charcoal-stripped fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to the experiment, wash the cells with PBS and culture in hormone-free medium (DMEM without phenol red, supplemented with 5% charcoal-stripped FBS) for at least 72 hours.
-
Seeding: Seed the hormone-deprived cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in the presence or absence of a stimulating concentration of 17β-estradiol (e.g., 1 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 5-7 days.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as MTT, SRB, or a commercially available cell viability kit.
-
Data Analysis: Calculate the IC50 value for this compound's inhibition of estradiol-stimulated proliferation.
Protocol 2: In Vivo Ovariectomized Mouse Model
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude) for xenograft studies.
-
Ovariectomy: Perform ovariectomy on the mice at 6-8 weeks of age to remove the primary source of endogenous estrogen. Allow the animals to recover for at least one week.
-
Tumor Cell Implantation: If using a xenograft model, implant ER-positive breast cancer cells (e.g., MCF-7) subcutaneously. A common practice is to supplement the mice with a slow-release estradiol pellet to support initial tumor growth, which can then be removed before this compound treatment begins.
-
Treatment: Once tumors are established, randomize the animals into treatment groups: vehicle control, this compound (e.g., 10 mg/kg/day via oral gavage), and potentially a positive control group.
-
Monitoring: Monitor tumor growth by caliper measurements twice a week. Also, monitor animal body weight and overall health.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues (e.g., uterus) for further analysis (e.g., gene expression, immunohistochemistry).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The combination of the rexinoid, LG100268, and a selective estrogen receptor modulator, either arzoxifene or this compound, synergizes in the prevention and treatment of mammary tumors in an estrogen receptor-negative model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypocholesterolemic action of the selective estrogen receptor modulator this compound in intact and ovariectomized rats with diet-induced hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of analogs of EM-652 (this compound), a pure selective estrogen receptor modulator. Study of nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Acolbifene Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Acolbifene treatment protocols for long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fourth-generation selective estrogen receptor modulator (SERM).[1] Its primary mechanism of action is to bind to estrogen receptors (ERs) in various tissues. In breast and uterine tissues, it acts as an estrogen antagonist, blocking the effects of estrogen and thereby inhibiting the proliferation of ER-positive tumor cells.[1] Conversely, in bone and lipid metabolism, it can act as an estrogen agonist, which may lead to decreased bone resorption and a reduction in total and LDL cholesterol levels.[1]
Q2: What is the recommended dosage of this compound in clinical studies?
A2: In a phase II clinical trial involving premenopausal women at high risk for breast cancer, this compound was administered orally at a daily dose of 20 mg for a duration of 6 to 8 months.[1][2]
Q3: What are the observed effects of this compound on biomarkers in clinical trials?
A3: In a clinical trial, daily administration of 20 mg of this compound resulted in a significant decrease in the proliferation marker Ki-67 in benign breast tissue.[2] Additionally, there were significant decreases in the expression of estrogen-inducible genes, including those coding for pS2, ERα, and the progesterone receptor (PgR).[2]
Q4: What are the reported side effects of this compound in clinical studies?
A4: Subjective side effects have been reported as minimal, with no significant increase in hot flashes, muscle cramps, arthralgias, or fatigue.[2] Objective measures showed a clinically insignificant decrease in lumbar spine bone density and an increase in ovarian cysts, with no change in endometrial thickness.[2]
Troubleshooting Guides
In Vitro Experiments
Q5: My ER-positive breast cancer cells (e.g., MCF-7, T-47D) are not showing the expected growth inhibition with this compound treatment. What are the possible causes and solutions?
A5:
-
Cause: Incorrect concentration of this compound.
-
Cause: Degradation or precipitation of this compound in culture media.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting in culture media, ensure the final DMSO concentration is not toxic to the cells (typically <0.1%). Visually inspect the media for any signs of precipitation. For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours.
-
-
Cause: Low or absent estrogen receptor expression in the cells.
-
Solution: Verify the ERα expression status of your cell line using Western blot or RT-qPCR. Cell lines can lose receptor expression over multiple passages.
-
-
Cause: Presence of estrogens in the serum of the culture medium.
-
Solution: Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could compete with this compound for binding to the estrogen receptor.
-
In Vivo Experiments
Q6: I am observing high variability in tumor growth in my animal model treated with this compound. What could be the reasons and how can I mitigate this?
A6:
-
Cause: Inconsistent drug administration.
-
Solution: this compound has been used in DMBA-induced rat mammary cancer models.[2] For oral administration, ensure accurate gavage technique to deliver the full dose consistently. For subcutaneous or intraperitoneal injections, ensure the injection volume is accurate and the site of injection is consistent across all animals.
-
-
Cause: Variability in the animal model.
-
Solution: Use animals of the same age, sex, and genetic background. Ensure that the initial tumor volumes are as uniform as possible across all treatment and control groups before starting the treatment.
-
-
Cause: Diet of the animals.
-
Solution: Some components of standard rodent chow can have estrogenic activity. To minimize variability, use a phytoestrogen-free diet for the duration of the study.
-
Data Presentation
Table 1: Summary of this compound Effects from a Phase II Clinical Trial
| Parameter | Baseline (Median) | After this compound Treatment (Median) | P-value |
| Ki-67 (% positive cells) | 4.6% | 1.4% | <0.001 |
| Estrogen Receptor α (ERα) mRNA expression | - | Decreased | ≤0.026 |
| Progesterone Receptor (PgR) mRNA expression | - | Decreased | ≤0.026 |
| pS2 mRNA expression | - | Decreased | ≤0.026 |
Data from a study in premenopausal women at high risk for breast cancer receiving 20 mg this compound daily for 6-8 months.[1][2]
Experimental Protocols
1. In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7, T-47D)
-
Complete culture medium (e.g., DMEM with 10% charcoal-stripped FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. In Vivo DMBA-Induced Mammary Tumor Model
This is a general protocol and all animal procedures must be approved by the institution's animal care and use committee.
-
Animal Model: Female Sprague-Dawley rats, 50-55 days old.
-
Tumor Induction: Administer 7,12-dimethylbenz(a)anthracene (DMBA) orally or by gavage at a specified dose to induce mammary tumors.
-
This compound Treatment:
-
Dose: Based on preclinical studies with other SERMs, a starting dose could be in the range of 1-10 mg/kg body weight per day. A dose-finding study is recommended.
-
Vehicle: A common vehicle for oral administration of hydrophobic compounds is a solution of 0.5% carboxymethylcellulose (CMC) in water.
-
Administration: Oral gavage, once daily.
-
Duration: Long-term studies can range from several weeks to months, depending on the study objectives.
-
-
Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Monitor animal health and body weight regularly.
-
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualization
Caption: this compound's antagonistic effect on the estrogen receptor signaling pathway.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Logical troubleshooting workflow for in vitro this compound experiments.
References
Technical Support Center: Acolbifene-Associated Ovarian Cysts in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ovarian cysts in animal studies involving Acolbifene. The information is compiled from preclinical and clinical data on this compound and other Selective Estrogen Receptor Modulators (SERMs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fourth-generation Selective Estrogen Receptor Modulator (SERM) of the benzopyran class.[1] It selectively binds to estrogen receptors (ERα and ERβ) in various tissues, including the breast, uterus, bone, and liver.[2][3] Depending on the tissue, it can act as an estrogen antagonist (blocking estrogen's effects) or an estrogen agonist (mimicking estrogen's effects).[2] In breast and uterine tissue, it primarily acts as an antagonist, which is the basis for its investigation in breast cancer prevention.[1][2]
Q2: Is the development of ovarian cysts an expected finding with this compound in animal studies?
A2: Yes, the development of ovarian cysts can be an anticipated finding. A clinical trial in premenopausal women reported an increase in ovarian cysts with this compound treatment.[1][4] Other SERMs, such as tamoxifen, are also known to cause ovarian cysts, particularly in premenopausal women.[5][6][7] Therefore, observing ovarian cysts in sexually mature female animals during preclinical studies with this compound is plausible.
Q3: What is the proposed mechanism for this compound-associated ovarian cysts?
A3: The exact mechanism is not fully elucidated for this compound, but it is likely related to its modulation of the hypothalamic-pituitary-ovarian (HPO) axis. By acting as an estrogen antagonist at the level of the hypothalamus and pituitary gland, this compound may disrupt the normal negative feedback loop of estradiol. This can lead to an increase in the secretion of gonadotropin-releasing hormone (GnRH), and subsequently, follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[8] This sustained hormonal stimulation of the ovaries can lead to the development of follicular cysts.[5] In a clinical study, this compound was associated with an increase in serum estradiol levels.[1]
Troubleshooting Guide
Issue 1: Observation of enlarged ovaries or cysts during necropsy.
-
Possible Cause: this compound-induced ovarian stimulation.
-
Troubleshooting Steps:
-
Quantify the findings:
-
Measure and record the size and weight of the ovaries.
-
Count and measure the size of any visible cysts.
-
Compare these findings to the control group.
-
-
Preserve tissues appropriately: Fix the ovaries in 10% neutral buffered formalin for histopathological examination.[9]
-
Collect blood samples: If not already part of the protocol, collect terminal blood samples for hormonal analysis (estradiol, progesterone, LH, FSH).
-
Consult with a veterinary pathologist: A pathologist experienced in rodent reproductive pathology can help interpret the findings.
-
Issue 2: How to monitor for ovarian cysts in-life during a study?
-
Monitoring Technique: High-resolution ultrasonography is a non-invasive method to monitor ovarian changes in rodents.[10][11]
-
Procedure:
-
Establish baseline ultrasound images before the start of the study.
-
Perform periodic ultrasound examinations (e.g., weekly or bi-weekly) to monitor for the development and progression of cysts.
-
Measure the diameter of follicles and any cystic structures.
-
-
Considerations: This requires specialized equipment and trained personnel. It allows for longitudinal tracking of cyst development in the same animal.
Issue 3: How to characterize the observed ovarian cysts?
-
Methodology: Histopathological and immunohistochemical examination are crucial for characterization.
-
Histopathology:
-
Immunohistochemistry (IHC):
-
Use specific antibodies to further characterize the cell types within the cysts.
-
Helpful markers include:
-
Data Presentation
Table 1: Hormonal Changes Associated with SERM-Induced Ovarian Cysts
| Hormone | Expected Change with this compound/SERM Treatment | Rationale | Species | Reference |
| Estradiol | Increased | Ovarian hyperstimulation | Human (this compound, Tamoxifen) | [1][16] |
| Luteinizing Hormone (LH) | Increased | Altered HPO axis feedback | Mouse (Raloxifene) | [8] |
| Progesterone | Variable | Depends on luteinization of cysts | General | |
| Follicle-Stimulating Hormone (FSH) | Increased | Altered HPO axis feedback | General | [5] |
Table 2: Comparative Incidence of Ovarian Cysts with SERMs in Premenopausal Women
| SERM | Incidence of Ovarian Cysts | Study Population | Reference |
| This compound | Increased (quantitative data not specified) | Premenopausal women at high risk for breast cancer | [1][4] |
| Tamoxifen | 11% - 49.1% | Premenopausal women with breast cancer | [6][17] |
Experimental Protocols
Protocol 1: Hematoxylin and Eosin (H&E) Staining of Ovarian Tissue
-
Fixation: Fix ovaries in 10% neutral buffered formalin for at least 24 hours.[9]
-
Processing: Dehydrate the tissue through a series of graded alcohols (e.g., 70%, 95%, 100% ethanol).[9]
-
Clearing: Clear the tissue in xylene.[9]
-
Infiltration and Embedding: Infiltrate with and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome.[9]
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Stain in Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute or lithium carbonate.[12]
-
Rinse in running tap water.
-
Counterstain in Eosin for 1-3 minutes.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount with a coverslip.
-
-
Microscopy: Examine under a light microscope. Nuclei will be stained blue, and cytoplasm and extracellular matrix will be stained in shades of pink.[18]
Protocol 2: Serum Hormone Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect blood via appropriate methods (e.g., cardiac puncture) at terminal necropsy.
-
Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for the species being studied (e.g., rat estradiol ELISA kit).
-
Follow the manufacturer's instructions precisely. This typically involves:
-
Bringing all reagents and samples to room temperature.
-
Adding standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubating and washing the plate.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction with a stop solution.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the hormone concentrations in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Proposed mechanism of this compound-induced ovarian cysts.
Caption: Experimental workflow for handling ovarian cysts.
Caption: Decision tree for evaluating this compound-associated ovarian cysts.
References
- 1. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ovarian hyperstimulation in premenopausal women during adjuvant tamoxifen treatment for endocrine-dependent breast cancer: A report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovarian cysts in premenopausal and postmenopausal tamoxifen-treated women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovarian cyst formation in two pre-menopausal patients treated with tamoxifen for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reversible effects of raloxifene on luteinizing hormone levels and ovarian morphology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved preservation of ovarian tissue morphology that is compatible with antigen detection using a fixative mixture of formalin and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasonography in Experimental Reproductive Investigations on Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ohsu.edu [ohsu.edu]
- 13. Immunohistochemistry as a diagnostic aid in the evaluation of ovarian tumors. | Read by QxMD [read.qxmd.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunocytochemistry profiling of ovarian cysts: A review of its clinical utility, future direction, and challenges [accscience.com]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. urmc.rochester.edu [urmc.rochester.edu]
Acolbifene Preclinical Studies: A Technical Support Center for Enhanced Translational Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed methodologies to address common challenges encountered in preclinical studies of Acolbifene, a fourth-generation selective estrogen receptor modulator (SERM). Our aim is to improve the translational relevance of your research by providing insights into experimental design, data interpretation, and potential pitfalls.
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism of action of this compound?
This compound is a SERM that exhibits tissue-specific effects. It functions as an estrogen receptor (ER) antagonist in breast and uterine tissues, thereby inhibiting the proliferative effects of estrogen in these areas.[1] Conversely, it demonstrates estrogen agonist activity in bone, contributing to the prevention of bone loss, and positively impacts lipid metabolism by lowering cholesterol levels.[1] this compound displays a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2]
2. In which preclinical models has this compound shown efficacy?
This compound has demonstrated significant anti-tumor activity in various preclinical models:
-
In vitro: It potently inhibits estradiol-stimulated proliferation in human breast cancer cell lines, including ZR-75-1, MCF-7, and T-47D.[2]
-
In vivo:
-
DMBA-induced mammary cancer in rats: this compound has been shown to reduce the incidence of tumors in this chemically induced cancer model.[1]
-
Tumor xenografts in mice: It effectively reduces the growth of human breast cancer tumor xenografts.[1]
-
Ovariectomized (OVX) rat models: In models mimicking postmenopausal estrogen deficiency, this compound has been shown to prevent bone loss.[2]
-
3. What are the known IC50 values for this compound in common breast cancer cell lines?
This compound inhibits the estradiol-induced transcriptional activity of ERα with an IC50 of 2 nM and ERβ with an IC50 of 0.4 nM.[3]
Troubleshooting Guide
Unexpected Uterine Proliferation in Animal Models
Question: My in vivo study with this compound in ovariectomized rodents shows unexpected signs of uterine stimulation. What could be the cause?
Answer: While this compound is characterized as an estrogen antagonist in the uterus, several factors could contribute to unexpected uterotrophic effects in preclinical models.[1]
-
Dosing: Ensure the dose of this compound is appropriate for the animal model. Supratherapeutic doses may lead to off-target effects or partial agonist activity.
-
Metabolism: Animal models can metabolize SERMs differently than humans. Investigate the metabolic profile of this compound in your specific rodent strain to ensure that active metabolites with estrogenic activity in the uterus are not being produced in significant amounts.
-
Model Specificity: The hormonal environment and receptor expression in your specific animal model may influence the uterine response. Consider the age and strain of the animals.
-
Experimental Error: Rule out any potential errors in vehicle preparation, dosing administration, or tissue collection and analysis.
Variability in Tumor Growth Inhibition in Xenograft Studies
Question: I am observing high variability in tumor growth inhibition in my this compound-treated xenograft mouse model. How can I reduce this variability?
Answer: High variability is a common challenge in xenograft studies. Here are some steps to improve consistency:
-
Tumor Implantation Site: Ensure consistent and precise implantation of tumor cells or fragments. For breast cancer models, orthotopic implantation into the mammary fat pad is generally preferred as it better recapitulates the natural tumor microenvironment.
-
Cell Viability and Passage Number: Use tumor cells with high viability and within a consistent, low passage number range to minimize phenotypic drift.
-
Animal Health and Husbandry: Maintain a consistent and controlled environment for the animals, including diet, light-dark cycles, and housing conditions. Stress can impact tumor growth.
-
Randomization and Blinding: Properly randomize animals into treatment and control groups and blind the researchers who are measuring tumors and collecting data to avoid bias.
-
Drug Formulation and Administration: Ensure the this compound formulation is stable and administered consistently (e.g., route, time of day).
Quantitative Data Summary
| Preclinical Model | Compound | Dose/Concentration | Key Findings | Reference |
| Human Breast Cancer Cell Lines (ZR-75-1, MCF-7, T-47D) | This compound | IC50: 2 nM (ERα), 0.4 nM (ERβ) | Potent inhibition of estradiol-stimulated cell proliferation | [3] |
| DMBA-Induced Mammary Cancer in Rats | This compound | Not specified in abstract | Reduction in tumor incidence | [1] |
| Ovariectomized Rats | This compound | Not specified in abstract | Prevention of bone loss | [2] |
| Rats on a reference diet | This compound | Not specified in abstract | 33% reduction in cholesterolemia | [2] |
| Premenopausal Women (Clinical Trial) | This compound | 20 mg daily for 6-8 months | Median Ki-67 decreased from 4.6% to 1.4% (p < 0.001) | [4] |
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (MCF-7 Breast Cancer Cells)
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Prior to the experiment, switch cells to a phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.
-
Seeding: Seed the hormone-deprived cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 1 µM) in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM) to stimulate proliferation. Include appropriate controls (vehicle, estradiol alone, this compound alone).
-
Incubation: Incubate the plates for 5-7 days.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or crystal violet staining.
-
Data Analysis: Calculate the percentage of inhibition of estradiol-stimulated proliferation for each this compound concentration and determine the IC50 value.
DMBA-Induced Mammary Carcinogenesis in Female Sprague-Dawley Rats
-
Animal Model: Use female Sprague-Dawley rats, approximately 50 days of age.
-
Carcinogen Induction: Administer a single oral gavage of 7,12-dimethylbenz[a]anthracene (DMBA) at a dose of 20 mg dissolved in a suitable vehicle (e.g., corn oil).
-
Treatment Initiation: Begin this compound treatment (e.g., via oral gavage or mixed in the diet) one week after DMBA administration and continue for the duration of the study.
-
Tumor Monitoring: Palpate the mammary glands weekly to monitor for the appearance and growth of tumors. Measure tumor dimensions with calipers.
-
Endpoint: At the end of the study (e.g., 20 weeks post-DMBA), euthanize the animals, and excise the tumors. Record the number, size, and weight of the tumors.
-
Histopathology: Fix a portion of each tumor in 10% neutral buffered formalin for histopathological analysis to confirm the tumor type.
Visualizations
Caption: Antagonistic action of this compound in breast/uterine tissue.
Caption: General workflow for in vivo this compound preclinical studies.
Caption: Troubleshooting unexpected uterine effects of this compound.
References
Validation & Comparative
A Comparative Analysis of Acolbifene and Tamoxifen for Breast Cancer Chemoprevention
Acolbifene, a fourth-generation selective estrogen receptor modulator (SERM), is emerging as a potential alternative to tamoxifen for breast cancer prevention in high-risk women, with studies suggesting a favorable profile of minimal side effects.[1] While tamoxifen is an established agent that has been shown to reduce the risk of invasive breast cancer by approximately 49% in high-risk women, its uptake is limited by concerns about side effects.[2][3] Currently, a direct comparison of the long-term efficacy of this compound and tamoxifen in preventing breast cancer is the subject of ongoing research. A Phase IIA clinical trial (NCT05941520) is actively comparing this compound to low-dose tamoxifen in high-risk premenopausal women.[4][5][6] This guide provides a detailed comparison based on available preclinical and clinical data, focusing on mechanism of action, biomarker modulation, and safety profiles.
Mechanism of Action: The SERM Dichotomy
Both this compound and tamoxifen belong to the class of drugs known as SERMs. These compounds exhibit a dual nature, acting as either estrogen receptor (ER) antagonists (blocking estrogen's effects) or agonists (mimicking estrogen's effects) in a tissue-specific manner. In breast tissue, both drugs act as antagonists, blocking the proliferative signals of estrogen, which is crucial for their cancer-preventive effects.[2][4]
This compound is distinguished by its potent and pure antiestrogenic action in both the mammary gland and the uterus, suggesting it may avoid some of the uterine side effects associated with tamoxifen.[1][7][8] Preclinical studies indicate that this compound inhibits both the AF-1 and AF-2 functions of the estrogen receptor, whereas tamoxifen's inhibitory action is primarily limited to the AF-2 domain.[1] This difference in molecular interaction may contribute to this compound's distinct biological profile.
Comparative Data on Biomarkers and Safety
While head-to-head, long-term efficacy data on breast cancer incidence is pending, early-phase trials provide valuable comparative data on surrogate biomarkers and safety profiles. The following tables summarize the available data from pilot studies of this compound and the landmark NSABP P-1 trial for tamoxifen.
Table 1: Effects on Breast Tissue and Surrogate Risk Markers
| Biomarker/Endpoint | This compound (20 mg/day) | Tamoxifen (20 mg/day) | Reference |
| Cell Proliferation (Ki-67) | Median decrease from 4.6% to 1.4% in benign breast tissue.[9][10] | Known to reduce Ki-67 (Specific quantitative data from P-1 not detailed here). | [9][10] |
| Mammographic Density | No significant change observed in a 6-8 month study.[1][9] | Associated with a reduction in mammographic density. | [1][9] |
| Estrogen-Inducible Genes (pS2, ER-α, PgR) | Significant decrease in expression.[1][9] | Reduces expression of estrogen-responsive genes. | [1][9] |
| Endocrine Resistance Gene (AGR2) | No increase observed in a pilot study.[11] | Can upregulate AGR2 in preclinical studies.[11] | [11] |
Table 2: Comparative Safety and Tolerability Profile
| Adverse Event/Side Effect | This compound (20 mg/day) | Tamoxifen (20 mg/day) | Reference |
| Vasomotor Symptoms (Hot Flashes) | No significant increase reported in a pilot study.[1][9] | A common and well-documented side effect. | [1][9] |
| Endometrial Thickness | No significant change observed.[1][9] | Increased risk of endometrial hyperplasia and cancer.[3] | [1][3][9] |
| Thromboembolic Events (e.g., DVT, PE) | Data from large-scale trials is not yet available. | Increased risk, particularly in women over 50.[3][12] | [3][12] |
| Ovarian Cysts | Observed increase in premenopausal women, which tended to resolve after stopping the drug.[1][9] | Can cause an increase in ovarian cysts.[1] | [1][9] |
| Bone Mineral Density (Lumbar Spine) | Clinically insignificant decrease observed in premenopausal women.[1][9] | Prevents bone loss in postmenopausal women; can cause bone loss in premenopausal women.[1][13] | [1][9][13] |
Experimental Protocols
A detailed understanding of the methodologies used in clinical trials is essential for interpreting the results. Below are the protocols for the key clinical trials referenced.
This compound: Phase IIA Trial (NCT05941520)
-
Objective : To compare the effects of this compound (20 mg/day) versus low-dose tamoxifen (5 mg/day) on breast cancer risk markers.[4][14]
-
Study Design : A randomized, double-blind Phase IIA trial.[11]
-
Participants : Premenopausal women (age ≥35) at high risk for developing breast cancer.[2][5]
-
Intervention : Participants receive either this compound or low-dose tamoxifen orally once daily for 6 months.[4]
-
Primary Endpoint : To determine the difference in the change in expression of the endocrine resistance gene AGR2 in benign breast tissue between the two arms.[4][11]
-
Secondary Endpoints : Assessment of within-arm changes in an Estrogen Response Gene Index (ERGI), mammographic density, and quality of life questionnaires (MENQOL).[4][14]
-
Key Procedures :
-
Tissue Sampling : Random periareolar fine-needle aspiration (RPFNA) at baseline and after 6 months to assess tissue biomarkers.[4]
-
Imaging : 3D mammography at baseline and after 6 months to measure changes in breast density.[4]
-
Blood Samples : Collected at baseline and follow-up to analyze drug metabolite levels and other markers.[2]
-
Tamoxifen: NSABP P-1 (BCPT) Trial
-
Objective : To determine if long-term tamoxifen treatment (20 mg/day) is effective in preventing invasive breast cancer in high-risk women.[15][16]
-
Study Design : A large-scale, randomized, double-blind, placebo-controlled trial.[3]
-
Participants : 13,388 women, aged 35 or older, with an increased risk for breast cancer (defined by Gail model score ≥1.66% or a history of lobular carcinoma in situ).[3]
-
Intervention : Participants were randomized to receive either tamoxifen (20 mg/day) or a placebo for 5 years.[3]
-
Primary Endpoint : Incidence of invasive breast cancer.[16]
-
Secondary Endpoints : Incidence of non-invasive breast cancer, bone fractures, and other health outcomes.
-
Key Procedures :
-
Follow-up : Regular clinical examinations and mammograms.
-
Toxicity Monitoring : Systematic monitoring for adverse events, including endometrial cancer, stroke, pulmonary embolism, and deep-vein thrombosis.[12]
-
Conclusion
This compound presents a promising profile for breast cancer prevention, particularly due to its potent antiestrogenic effect in the breast and its apparent lack of estrogenic stimulation in the uterus, which may translate to a better safety profile compared to tamoxifen.[1][7] Pilot studies have shown favorable changes in breast tissue biomarkers with minimal side effects.[9][10] However, tamoxifen remains the benchmark, with proven efficacy in reducing breast cancer incidence from large-scale, long-term studies like the NSABP P-1 trial.[3][17]
The ongoing Phase IIA trial directly comparing this compound to low-dose tamoxifen is a critical step in understanding their relative merits.[11] Researchers and drug development professionals should closely monitor the results of this and subsequent larger trials, which will provide definitive data on whether this compound's promising biomarker profile translates into long-term cancer prevention with an improved benefit-risk ratio for high-risk women.
References
- 1. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vs. Tamoxifen for Breast Cancer Prevention · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. The role of tamoxifen in breast cancer prevention: issues sparked by the NSABP Breast Cancer Prevention Trial (P-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer | Division of Cancer Prevention [prevention.cancer.gov]
- 6. Phase IIA Trial of this compound 20 mg vs Low Dose Tamoxifen 5 mg in Pre-menopausal Women at High Risk for Development of Breast Cancer [kucancercenter.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 13. Comparison of effects of tamoxifen and toremifene on bone biochemistry and bone mineral density in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. The NSABP Study of Tamoxifen and Raloxifene (STAR) trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acolbifene and Raloxifene on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective estrogen receptor modulators (SERMs), Acolbifene and Raloxifene, focusing on their differential effects on gene expression. This objective comparison is supported by experimental data to aid researchers and drug development professionals in understanding the nuanced molecular impacts of these compounds.
Introduction
This compound and Raloxifene are both non-steroidal SERMs that exhibit tissue-specific estrogen receptor (ER) agonist and antagonist activities. While Raloxifene is well-established for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women, this compound is a newer generation SERM noted for its potent antiestrogenic effects, particularly in breast and uterine tissues.[1][2] Understanding their distinct mechanisms of action at the level of gene regulation is crucial for the development of more targeted and effective therapies.
Comparative Efficacy on Gene Expression
A key study directly compared the antagonistic effects of this compound and Raloxifene on estradiol (E2)-induced gene expression in the mouse mammary gland. This research identified a set of 49 genes associated with tumorigenesis that were significantly modulated by estradiol. The study found that this compound demonstrated a superior ability to reverse the effects of estradiol on these cancer-related genes compared to Raloxifene.[3][4]
Table 1: Comparative Antagonistic Efficacy on Estradiol-Modulated Cancer-Associated Genes [3][4]
| Compound | Efficacy of Reversal of Estradiol's Effect |
| This compound | 94% |
| Raloxifene | 90% |
Of the 49 cancer-related genes modulated by estradiol, this compound reversed the effect on 42 (85.7%) of them.[4] This highlights a potentially more comprehensive antagonistic profile for this compound in the context of breast cancer-related gene expression.
A clinical trial involving premenopausal women at high risk for breast cancer further elucidated the impact of this compound on specific estrogen-inducible genes. Treatment with this compound resulted in significant decreases in the expression of genes coding for pS2 (TFF1), Estrogen Receptor α (ERα), and Progesterone Receptor (PgR).[5][6]
Table 2: Effect of this compound on Estrogen-Inducible Gene Expression in Benign Breast Tissue [5][6]
| Gene | Effect of this compound Treatment |
| pS2 (TFF1) | Significant Decrease |
| ERα (ESR1) | Significant Decrease |
| PgR (PGR) | Significant Decrease |
Signaling Pathways
Both this compound and Raloxifene exert their effects primarily through interaction with estrogen receptors, leading to the modulation of downstream signaling pathways and ultimately altering gene expression.
This compound is characterized as a pure antiestrogen that inhibits both the ligand-independent (AF1) and ligand-dependent (AF2) activation functions of both ERα and ERβ.[1][2] This complete blockade of ER signaling is thought to contribute to its potent antitumor activity.
Raloxifene , on the other hand, exhibits a more complex signaling profile. It acts as an ER antagonist in breast and uterine tissue, but as an agonist in bone.[7][8] Its signaling can occur through both classical nuclear ER pathways and more rapid, non-genomic pathways involving membrane-associated ERs. For instance, Raloxifene can signal through a G protein-coupled estrogen receptor (GPER) and the ERK signaling pathway to regulate gene expression in certain cell types.[9]
Below are diagrams illustrating the generalized signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raloxifene Hydrochloride - NCI [cancer.gov]
- 8. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of raloxifene on breast cancer cell migration and invasion through the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Acolbifene vs. Fulvestrant: A Comparative Guide for ER-Positive Breast Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of acolbifene and fulvestrant, two distinct estrogen receptor (ER)-targeting agents for the treatment of ER-positive breast cancer. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.
Executive Summary
Estrogen receptor-positive breast cancer remains a significant therapeutic challenge. Endocrine therapies targeting the ER signaling pathway are a cornerstone of treatment. This guide focuses on two such therapies: this compound, a fourth-generation selective estrogen receptor modulator (SERM), and fulvestrant, a selective estrogen receptor degrader (SERD). While both drugs target the estrogen receptor, they do so via different mechanisms, leading to potentially different efficacy and resistance profiles. This compound acts as a pure antagonist in breast tissue, blocking the transcriptional activity of the estrogen receptor. In contrast, fulvestrant not only antagonizes the receptor but also induces its degradation, effectively eliminating it from the cancer cell. This guide will explore the preclinical data supporting these mechanisms and their potential implications for the treatment of ER-positive breast cancer.
Mechanisms of Action
This compound and fulvestrant both interfere with the estrogen receptor signaling pathway, a key driver of growth in ER-positive breast cancer. However, their modes of action at the molecular level are distinct.
This compound: The Selective Estrogen Receptor Modulator (SERM)
This compound is a nonsteroidal SERM that competitively binds to the estrogen receptor. In breast tissue, it acts as a pure antagonist. Upon binding, this compound induces a conformational change in the ER that prevents the recruitment of co-activators necessary for gene transcription. Furthermore, it is suggested that this conformational change may promote the recruitment of co-repressors, further silencing the expression of estrogen-responsive genes that drive cell proliferation.[1][2] this compound has been shown to inhibit both the ligand-independent (AF1) and ligand-dependent (AF2) activation functions of both ERα and ERβ.[2]
Fulvestrant: The Selective Estrogen Receptor Degrader (SERD)
Fulvestrant is a steroidal antiestrogen that also binds competitively to the estrogen receptor. Its unique mechanism of action lies in its ability to not only block ER function but also to induce its degradation.[3] By binding to the ER, fulvestrant disrupts receptor dimerization and impairs its nuclear localization.[3][4] The unstable fulvestrant-ER complex is then targeted for degradation by the proteasome, leading to a significant reduction in cellular ERα levels.[4][5] This dual action of antagonism and degradation results in a more complete shutdown of ER signaling compared to SERMs.[3]
Preclinical Performance Data
The following tables summarize key quantitative data from preclinical studies comparing the activity of this compound and fulvestrant in ER-positive breast cancer cell lines.
| Drug | Cell Line | Assay | IC50 Value | Reference |
| This compound | - | ERα Transcriptional Activity | 2 nM | [1] |
| - | ERβ Transcriptional Activity | 0.4 nM | [1] | |
| T-47D | Inhibition of estradiol-stimulated cell proliferation | 0.110 nM | [6] | |
| Fulvestrant | MCF-7 | Cell Growth Inhibition | 0.29 nM | |
| MCF-7 | Cell Growth Inhibition | 0.8 nM | ||
| MCF-7 | ER Antagonist Activity | 9.4 nM |
Signaling Pathway Visualizations
To illustrate the distinct mechanisms of this compound and fulvestrant, the following diagrams depict their impact on the estrogen receptor signaling pathway.
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments cited in the comparison of this compound and fulvestrant.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and fulvestrant on the proliferation of ER-positive breast cancer cell lines (e.g., MCF-7, T-47D).
Materials:
-
ER-positive breast cancer cell lines (MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and Fulvestrant stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and fulvestrant in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Western Blot for ERα Degradation
Objective: To assess the ability of fulvestrant to induce the degradation of the estrogen receptor alpha (ERα) protein in ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell lines (MCF-7)
-
Complete growth medium
-
Fulvestrant stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with fulvestrant (e.g., 100 nM) or vehicle (DMSO) for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of ERα protein at each time point compared to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of this compound and fulvestrant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of analogs of EM-652 (this compound), a pure selective estrogen receptor modulator. Study of nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Third and Fourth-Generation Selective Estrogen Receptor Modulators (SERMs)
A Guide for Researchers and Drug Development Professionals
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This unique profile allows for the beneficial effects of estrogen in some tissues, such as bone, while blocking its potentially harmful effects in others, like the breast and uterus. This guide provides a detailed, head-to-head comparison of third-generation SERMs and a next-generation ER modulator, fulvestrant, which is a Selective Estrogen Receptor Downregulator (SERD). We present quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Data Presentation: Quantitative Comparison of SERMs
The following tables summarize the key performance indicators for third-generation SERMs (Bazedoxifene and Lasofoxifene) and the SERD, Fulvestrant.
| Table 1: Estrogen Receptor Binding Affinity | |||
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) |
| Bazedoxifene | ERα | 23 - 26[1][2] | - |
| ERβ | 89 - 99[1] | - | |
| Lasofoxifene | ERα | 1.5[3][4] | 1.08[3] |
| ERβ | - | 4.41[3] | |
| Fulvestrant | ERα | 0.94[4] | 0.42[5] |
| ERβ | - | 1.3[5] |
| Table 2: Clinical Efficacy in Osteoporosis | |||
| Compound | Clinical Trial Highlight | Effect on Vertebral Fractures | Effect on Non-Vertebral Fractures |
| Bazedoxifene | Compared to placebo in a 3-year study of postmenopausal women with osteoporosis.[6] | Significant reduction in new vertebral fractures.[6] | No significant reduction in the overall population, but a post-hoc analysis showed a reduction in a subgroup of women at higher fracture risk.[6] |
| Lasofoxifene | PEARL trial (5 years) in postmenopausal women with osteoporosis. | Significant reduction in vertebral fractures. | Significant reduction in non-vertebral fractures. |
| Fulvestrant | Primarily indicated for breast cancer, not osteoporosis. | Not applicable. | Not applicable. |
| Table 3: Clinical Efficacy in ER-Positive Breast Cancer | |||
| Compound | Clinical Trial Highlight | Objective Response Rate (ORR) | Time to Progression (TTP) |
| Bazedoxifene | Investigated for breast cancer prevention; showed antiproliferative effects in preclinical models.[7][8] | Not established as a primary treatment. | Not applicable. |
| Lasofoxifene | Preclinical studies show potential in therapy-resistant breast cancer models.[9] | Not established as a primary treatment. | Not applicable. |
| Fulvestrant | Compared to tamoxifen in postmenopausal women with advanced breast cancer previously untreated with endocrine therapy.[10][11] | 31.6% (vs. 33.9% for tamoxifen).[10][11] | Median TTP of 6.8 months (vs. 8.3 months for tamoxifen).[10][11] In patients with hormone receptor-positive tumors, median TTP was similar (8.2 months for fulvestrant vs. 8.3 months for tamoxifen).[10][11] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a SERM for estrogen receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of a test compound for ERα and ERβ.
Materials:
-
Receptor Source: Recombinant human ERα or ERβ.
-
Radioligand: [³H]-Estradiol.
-
Test Compound: SERM of interest.
-
Assay Buffer: Tris-based buffer or Phosphate-Buffered Saline (PBS).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Incubation: A constant concentration of the radioligand and the receptor source are incubated with varying concentrations of the unlabeled test compound.
-
Separation: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12][13][14][15]
Luciferase Reporter Gene Assay
This cell-based assay is used to determine the functional agonist or antagonist activity of a SERM.
Objective: To assess the ability of a SERM to activate or inhibit estrogen receptor-mediated gene transcription.
Materials:
-
Cell Line: A human cell line that endogenously or exogenously expresses ERα or ERβ (e.g., MCF-7 breast cancer cells).
-
Reporter Plasmid: A plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.
-
Transfection Reagent.
-
Test Compound: SERM of interest.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Transfection: The cells are transiently transfected with the ERE-luciferase reporter plasmid.
-
Treatment: The transfected cells are treated with varying concentrations of the test compound, alone (for agonist activity) or in the presence of estradiol (for antagonist activity).
-
Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control and plotted against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).[16][17][18]
Ovariectomized (OVX) Rat Model of Osteoporosis
This in vivo model is used to evaluate the efficacy of SERMs in preventing postmenopausal osteoporosis.
Objective: To assess the effect of a SERM on bone mineral density (BMD) and bone turnover markers in a model of estrogen deficiency.
Procedure:
-
Ovariectomy: Adult female rats are surgically ovariectomized to induce estrogen deficiency, which leads to bone loss. A sham-operated control group undergoes the same surgical procedure without removal of the ovaries.[19][20][21][22]
-
Treatment: Following a recovery period, the OVX rats are treated with the test SERM or a vehicle control for a specified duration.
-
Outcome Assessment:
-
Bone Mineral Density (BMD): BMD of the femur and/or lumbar vertebrae is measured using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the treatment period.
-
Bone Turnover Markers: Serum or urine levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., C-telopeptide) are measured.
-
Uterine Weight: At the end of the study, the uteri are excised and weighed to assess the estrogenic effect of the SERM on this tissue.[19][20][21][23]
-
-
Data Analysis: The changes in BMD and bone turnover markers in the treated groups are compared to the OVX control and sham-operated groups.
Mandatory Visualization
Caption: SERM Signaling Pathway.
Caption: Experimental Workflow for SERM Evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of fulvestrant versus tamoxifen for the treatment of advanced breast cancer in postmenopausal women previously untreated with endocrine therapy: a multinational, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. Rat Model for Osteoporosis - Enamine [enamine.net]
- 20. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 23. benchchem.com [benchchem.com]
Acolbifene versus Low-Dose Tamoxifen: A Comparative Analysis of Their Effects on AGR2 Gene Expression in Breast Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of acolbifene and low-dose tamoxifen on the expression of the Anterior Gradient 2 (AGR2) gene, a key player in estrogen receptor-positive (ER+) breast cancer and a potential mediator of endocrine therapy resistance. This document synthesizes available preclinical and clinical data, outlines experimental methodologies, and presents signaling pathways and workflows to inform research and drug development in breast cancer prevention and treatment.
Executive Summary
This compound, a selective estrogen receptor modulator (SERM), has demonstrated a favorable profile in modulating AGR2 gene expression. Clinical data suggests that this compound treatment is associated with the downregulation of AGR2 in the benign breast tissue of premenopausal women at high risk for breast cancer. In contrast, standard-dose tamoxifen is known to act as an agonist of AGR2 expression, a characteristic that may contribute to tamoxifen resistance. The effect of low-dose tamoxifen on AGR2 is currently under investigation in a head-to-head clinical trial against this compound, with the primary objective of elucidating this very comparison. This guide presents the current evidence for this compound and the anticipated comparative data for low-dose tamoxifen.
Data Presentation: Quantitative Effects on AGR2 Gene Expression
The following table summarizes the available quantitative data on the effects of this compound on AGR2 gene expression and the expected investigation for low-dose tamoxifen.
| Compound | Dosage | Study Population | Tissue Type | Duration of Treatment | Effect on AGR2 mRNA Expression | Reference |
| This compound | 20 mg/day | Premenopausal women at high risk for breast cancer | Benign breast tissue | 6 months | Downregulated in 13 of 17 participants; 9 of these showed a >50% reduction. Upregulated in 4 of 17, with 3 showing a >2-fold increase.[1] | Fabian et al. (2022 Abstract)[1] |
| Low-Dose Tamoxifen | 5 mg/day | Premenopausal women at high risk for breast cancer | Benign breast tissue | 6 months | Under investigation; primary endpoint of the NCT05941520 clinical trial.[2][3] | NCT05941520 Clinical Trial[2][3] |
| Standard-Dose Tamoxifen | Not specified (in vitro/preclinical) | ER-positive breast cancer models | Breast cancer cells | Not specified | Upregulates AGR2 expression.[4] | Hrstka et al.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the studies cited.
Tissue Acquisition: Random Periareolar Fine-Needle Aspiration (RPFNA)
Benign breast tissue for gene expression analysis in the this compound and the ongoing this compound versus low-dose tamoxifen trials is acquired using the RPFNA technique.[1][5]
-
Procedure: This minimally invasive procedure is performed in an outpatient setting. After local anesthesia, a fine-gauge needle is inserted into the breast tissue in the periareolar region. Multiple aspirations are performed to collect a representative sample of breast epithelial cells.
-
Sample Processing: The collected cellular material is immediately preserved for subsequent molecular analysis. For gene expression studies, the sample is typically stored in a solution that stabilizes RNA.
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
The quantification of AGR2 mRNA levels in breast tissue samples is performed using qPCR. The protocol from the Fabian et al. (2022) abstract provides a representative example.[1]
-
RNA Extraction: Total RNA is extracted from the frozen benign breast tissue samples.
-
RNA Amplification and Reverse Transcription: The extracted RNA is amplified to increase the amount of genetic material. Subsequently, the amplified RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time qPCR is performed using specific primers and probes for the AGR2 gene. The expression level of AGR2 is normalized to the expression of one or more stable housekeeping genes to account for variations in RNA input and quality.
-
Data Analysis: The relative change in AGR2 gene expression after treatment is calculated using the delta-delta Ct (ΔΔCt) method, comparing the post-treatment expression levels to the baseline levels for each participant.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and procedures.
Discussion and Future Directions
The available evidence suggests that this compound may offer an advantage over tamoxifen by not promoting the expression of AGR2, a gene associated with endocrine resistance. The downregulation of AGR2 observed in a pilot study of this compound is a promising finding for its potential application in breast cancer prevention and treatment.[1]
The ongoing NCT05941520 clinical trial is of paramount importance as it will provide the first direct comparative data on the effects of this compound and low-dose tamoxifen on AGR2 expression.[2][3] The results of this trial will be critical in shaping the understanding of how these two SERMs differentially modulate this key gene and will inform the design of future clinical studies.
For researchers and drug development professionals, the differential regulation of AGR2 by this compound and tamoxifen highlights the importance of evaluating off-target and non-canonical effects of SERMs. Further investigation into the downstream signaling pathways affected by AGR2 modulation in response to these agents could uncover novel therapeutic targets and strategies to overcome endocrine resistance in breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. AGR2 Predicts Tamoxifen Resistance in Postmenopausal Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer | Division of Cancer Prevention [prevention.cancer.gov]
Acolbifene's Profile in Endocrine Therapy: A Comparative Analysis of Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acolbifene (EM-652), a fourth-generation selective estrogen receptor modulator (SERM), with other standard endocrine therapies, focusing on the critical aspect of cross-resistance. The development of resistance to endocrine therapies such as tamoxifen, fulvestrant, and aromatase inhibitors (AIs) is a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Understanding the potential for cross-resistance between these agents and novel therapies like this compound is paramount for optimizing treatment sequencing and developing effective therapeutic strategies.
Executive Summary
This compound has demonstrated a distinct preclinical and clinical profile compared to other endocrine agents. Notably, its precursor, EM-800, has shown clinical activity in patients with tamoxifen-resistant breast cancer, indicating an incomplete cross-resistance profile. Preclinical data further suggest that this compound possesses a superior ability to counteract estrogen-driven gene expression compared to tamoxifen and even the selective estrogen receptor downregulator (SERD), fulvestrant. However, direct experimental evidence from preclinical models assessing cross-resistance with fulvestrant and aromatase inhibitors remains limited in the public domain. This guide synthesizes the available data to facilitate a comprehensive understanding of this compound's potential positioning in the landscape of endocrine therapies.
Comparative Efficacy in Tamoxifen-Resistant Settings
A pivotal phase II clinical trial investigated the efficacy of EM-800, the orally active precursor of this compound, in postmenopausal women with tamoxifen-resistant advanced breast cancer. The results of this study provide the most direct evidence of this compound's activity in a resistant setting.
Table 1: Clinical Efficacy of EM-800 (this compound) in Tamoxifen-Resistant Breast Cancer [1][2]
| Response Category | Number of Patients (N=43) | Percentage (%) | Median Duration of Response (months) |
| Objective Response | 5 | 12% | 8 |
| Complete Response (CR) | 1 | 2% | Not Reported |
| Partial Response (PR) | 4 | 9% | Not Reported |
| Stable Disease (SD) ≥ 6 months | 7 | 16% | Not Reported |
| Clinical Benefit (CR+PR+SD ≥ 6 months) | 12 | 28% | Not Reported |
Data from a prospective, multicenter, phase II study of EM-800 in postmenopausal women with breast cancer who had relapsed after receiving tamoxifen for metastatic disease or as adjuvant therapy for ≥ 1 year.[1][2]
These findings are significant as they demonstrate that a subset of tumors that have developed resistance to tamoxifen remain sensitive to this compound, suggesting that the mechanisms of action and/or resistance are not entirely overlapping.
Preclinical Comparative Efficacy on Estrogen-Regulated Gene Expression
A preclinical study in ovariectomized mice provides insights into the relative potency of this compound in comparison to other endocrine agents at the molecular level. This study assessed the ability of each compound to reverse the effects of estradiol (E2) on a set of 49 cancer-associated genes in the mouse mammary gland.
Table 2: Comparative Efficacy in Reversing Estradiol (E2)-Induced Gene Expression Changes [3][4]
| Treatment | Efficacy of Reversal of E2 Effect (%) | Number of Cancer-Related Genes with Reversed E2 Effect (out of 49) |
| This compound | 94% | 42 |
| Fulvestrant | 63% | Not Reported |
| Tamoxifen | 45% | Not Reported |
| Raloxifene | 90% | Not Reported |
Data from a study in ovariectomized mice treated with the respective compounds in the presence of estradiol.[3][4]
This preclinical evidence suggests that this compound is a more potent antagonist of estrogen action on gene expression in mammary tissue than both tamoxifen and fulvestrant under the tested conditions.[3][4] This superior antagonistic activity may contribute to its efficacy in tamoxifen-resistant settings.
Insights from Proteomic Analyses
Further differentiation between this compound and tamoxifen comes from proteomic studies. An analysis of the T47D breast cancer cell line identified several proteins that were differentially regulated by 17β-estradiol, 4-hydroxytamoxifen (the active metabolite of tamoxifen), and this compound.[5] This suggests that while both SERMs target the estrogen receptor, they elicit distinct downstream effects on the proteome, which could underlie their different resistance profiles.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in the key studies cited.
Clinical Trial of EM-800 in Tamoxifen-Resistant Breast Cancer[1][2]
-
Study Design: A prospective, multicenter, open-label, phase II study.
-
Patient Population: 43 postmenopausal women with a diagnosis of ER-positive or unknown, metastatic breast cancer who had progressed on tamoxifen therapy. Tamoxifen resistance was defined as relapse during or within 12 months of adjuvant tamoxifen therapy, or progression after an initial response to tamoxifen for advanced disease.
-
Treatment: Patients received either 20 mg/day or 40 mg/day of EM-800 orally.
-
Efficacy Endpoints: The primary endpoint was the objective response rate (complete response + partial response). Secondary endpoints included the duration of response and the rate of clinical benefit (objective response + stable disease for at least 24 weeks).
-
Response Evaluation: Tumor responses were assessed every 3 months using standard RECIST criteria.
Mouse Mammary Gland Gene Expression Study[3][4]
-
Animal Model: Ovariectomized (OVX) mice.
-
Treatment Groups:
-
OVX mice (control)
-
OVX mice + Estradiol (E2) (0.05 µ g/mouse , single subcutaneous injection)
-
OVX mice + E2 + this compound (0.01 mg/mouse, subcutaneous)
-
OVX mice + E2 + Tamoxifen (0.01 mg/mouse, subcutaneous)
-
OVX mice + E2 + Raloxifene (0.01 mg/mouse, subcutaneous)
-
OVX mice + E2 + Fulvestrant (0.01 mg/mouse, subcutaneous)
-
-
Methodology:
-
Mammary gland tissue was collected after treatment.
-
RNA was extracted from the tissues.
-
Microarray analysis was performed to identify E2-responsive genes.
-
Quantitative real-time PCR (Q_RTPCR) was used to validate the microarray findings.
-
The efficacy of reversal was calculated based on the extent to which each treatment counteracted the E2-induced changes in gene expression for a panel of 49 cancer-related genes.
-
Proteomic Analysis in T47D Breast Cancer Cells[5]
-
Cell Line: T47D human breast cancer cell line (ER-positive).
-
Treatments:
-
Vehicle control
-
17β-estradiol (E2)
-
4-hydroxytamoxifen (4-OHT)
-
This compound (EM-652)
-
-
Methodology:
-
Cells were treated with the respective compounds.
-
Cell lysates were collected, and proteins were extracted.
-
Two-dimensional (2D) gel electrophoresis was used to separate the proteins.
-
Differentially expressed protein spots were identified and excised from the gels.
-
Mass spectrometry was used to identify the proteins.
-
Western blotting and RT-qPCR were used to validate the differential expression of identified proteins in T47D and MCF-7 cells.
-
Visualizing Pathways and Workflows
To illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of endocrine therapies.
Caption: Experimental workflow for in vitro cross-resistance studies.
Caption: Logical relationships in endocrine resistance.
Discussion and Future Directions
The available evidence strongly suggests that this compound is not completely cross-resistant with tamoxifen and may offer a therapeutic option for patients who have progressed on this first-line SERM. The superior antagonistic effect of this compound on estrogen-regulated gene expression provides a potential molecular basis for this observation.
Future research should focus on:
-
Developing this compound-resistant cell lines: This would enable the elucidation of the specific molecular mechanisms of acquired resistance to this compound.
-
Comparative proteomic and transcriptomic analyses: Performing head-to-head studies of this compound and other endocrine therapies in resistant models to identify unique and shared pathways of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel proteins induced by estradiol, 4-hydroxytamoxifen and this compound in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of Acolbifene's efficacy in different breast cancer subtypes
A meta-analysis of Acolbifene's efficacy in the treatment of different breast cancer subtypes is not available in current scientific literature. The primary focus of clinical research on this compound has been its potential as a chemopreventive agent in premenopausal women at high risk for developing breast cancer. This guide provides a comparative overview of this compound against low-dose Tamoxifen, another selective estrogen receptor modulator (SERM), in the context of breast cancer prevention.
This compound is a fourth-generation selective estrogen receptor modulator (SERM) that has demonstrated anti-estrogenic effects in breast tissue.[1] Its mechanism of action, like other SERMs, involves binding to estrogen receptors and exhibiting either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue.[2][3] In breast tissue, this compound acts as an antagonist, blocking the proliferative effects of estrogen, which is a key driver in the development of hormone receptor-positive breast cancers.[1][4]
Comparative Efficacy in Breast Cancer Prevention
Clinical trials have primarily evaluated this compound's effect on surrogate endpoint biomarkers for breast cancer risk, such as the reduction of the cell proliferation marker Ki-67 and changes in mammographic density.
A key phase II trial (NCT00853996) assessed the feasibility of this compound as a preventive agent in premenopausal women at high risk for breast cancer.[5][6] The results of this study provide the main body of evidence for this compound's activity. An ongoing phase IIA trial (NCT05941520) is directly comparing this compound to low-dose Tamoxifen, with the primary endpoint being the change in the expression of the endocrine resistance gene AGR2.[7][8]
Biomarker Modulation: this compound vs. Placebo (NCT00853996)
The following table summarizes the key quantitative data from the single-arm study of this compound in high-risk premenopausal women.
| Biomarker | Baseline (Median) | Post-Acolbifene (Median) | Change | P-value |
| Ki-67 (% positive cells) | 4.6% | 1.4% | -3.0% | <0.001 |
| Estrogen Receptor α (ERα) mRNA Expression | Not Reported | Not Reported | Significant Decrease | ≤0.026 |
| Progesterone Receptor (PgR) mRNA Expression | Not Reported | Not Reported | Significant Decrease | ≤0.026 |
| pS2 mRNA Expression | Not Reported | Not Reported | Significant Decrease | ≤0.026 |
Data from the NCT00853996 clinical trial.[5][6]
Experimental Protocols
NCT00853996: Phase II Study of this compound in Pre-Menopausal Women at High Risk for Breast Cancer
-
Objective: To determine the effect of six months of this compound (20 mg/day) on Ki-67 expression in benign breast tissue of high-risk premenopausal women.[9]
-
Study Population: 25 premenopausal women with cytologic hyperplasia and/or atypia and a Ki-67 staining of ≥2% in breast epithelial cells.[5][6]
-
Intervention: Participants received 20 mg of this compound orally once daily for 6 to 8 months.[5][6]
-
Primary Endpoint: Change in Ki-67 immunocytochemical expression in breast epithelial cells obtained by random periareolar fine-needle aspiration (RPFNA) at baseline and after 6 months.[9]
-
Secondary Endpoints: Changes in mammographic breast density, serum levels of hormones and growth factors, and expression of estrogen-inducible genes (ER, PgR, and pS2).[9]
-
Biomarker Analysis:
NCT05941520: this compound Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk
-
Objective: To compare the change in the expression of the endocrine resistance gene anterior gradient 2 (AGR2) in benign breast tissue between this compound and low-dose Tamoxifen.[8]
-
Study Population: Premenopausal women at high risk for developing breast cancer.[7]
-
Intervention: Randomized, double-blind trial comparing 20 mg of this compound daily versus 5 mg of Tamoxifen daily for 6 months.[8]
-
Primary Endpoint: Difference in the change in AGR2 mRNA expression between the two arms.[8]
-
Secondary Endpoints: Within-arm changes in an Estrogen Response Gene Index (ERGI) and mammographic density.[8]
-
Biomarker Analysis:
-
AGR2 and ERGI Expression: Assessed in benign breast tissue samples.
-
Mammographic Density: Measured by changes in fibroglandular volume and percent dense volume on 3D mammography.[8]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound in Breast Tissue
Caption: this compound acts as an estrogen receptor antagonist in breast tissue.
Experimental Workflow for NCT00853996
References
- 1. youtube.com [youtube.com]
- 2. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Versus Low Dose Tamoxifen for the Prevention of Breast Cancer in Premenopausal Women at High Risk for Development of Breast Cancer | Division of Cancer Prevention [prevention.cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Acolbifene Disposal: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Acolbifene, a selective estrogen receptor modulator (SERM), requires careful handling and disposal due to its potent biological activity and potential environmental impact as an endocrine-disrupting chemical (EDC). Adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection. This guide provides a procedural, step-by-step approach to the safe disposal of this compound and associated waste in a laboratory setting.
I. Characterization of this compound Waste
Prior to disposal, it is essential to characterize the waste stream. This compound waste can be categorized as follows:
-
Pure this compound: Unused, expired, or off-specification this compound powder.
-
Contaminated Materials: Items that have come into direct contact with this compound, such as:
-
Personal Protective Equipment (PPE): Gloves, lab coats, etc.
-
Labware: Pipette tips, vials, flasks, etc.
-
Spill Cleanup Materials: Absorbents, wipes, etc.
-
-
Solutions Containing this compound: Residual amounts in solvents or experimental media.
II. General Disposal Principles
The following principles, derived from general laboratory hazardous waste guidelines, should be strictly followed:
-
Do Not Dispose Down the Drain: this compound and its solutions should never be disposed of down the sanitary sewer.[1][2][3]
-
Do Not Dispose in Regular Trash: Pure this compound and materials significantly contaminated with it are not to be disposed of in the regular trash.[1][4]
-
Segregation is Key: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[1][2][5]
-
Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."[2][4][6]
-
Use Appropriate Containers: Waste should be collected in sturdy, leak-proof containers that are chemically compatible with the waste.[1][5][6]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[1][2][6]
III. Step-by-Step Disposal Procedures
The following workflow provides a logical sequence for the proper disposal of this compound waste.
1. Pure this compound and Concentrated Solutions:
- Carefully transfer any unused or waste this compound powder or concentrated solutions into a designated hazardous waste container.
- This container should be made of a material compatible with the solvents used, if any.
- Securely close the container and label it clearly with "Hazardous Waste," the chemical name "this compound," and any other components of the mixture.
2. Contaminated Materials (PPE, Labware, Spill Debris):
- Place all disposables that have come into contact with this compound, such as gloves, pipette tips, and contaminated bench paper, into a designated hazardous waste bag or container.
- This container should also be clearly labeled as hazardous waste containing this compound.
3. Empty this compound Stock Containers:
- An empty container that has held this compound must be triple rinsed with a suitable solvent (e.g., ethanol, methanol) to remove any residual powder.[4][7][8]
- The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[1][4]
- Once triple-rinsed, the original label on the container should be defaced or removed. The clean, empty container can then typically be disposed of in the regular laboratory trash or glass recycling, depending on institutional policy.[1][7]
4. Storage and Collection:
- Store all this compound hazardous waste in a designated, secondary containment area within the laboratory, known as a Satellite Accumulation Area (SAA).[2][5][6] This area should be away from incompatible materials.
- Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[4][6]
- Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][6]
IV. Spill Management
In the event of a spill, the cleanup materials will be considered hazardous waste.
-
Containment: Cordon off the area to prevent the spread of the powder or liquid.
-
Cleanup:
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust.
-
For liquid spills, use an appropriate absorbent material.
-
-
Collection: All cleanup materials must be collected and placed in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
V. Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifically detailing the environmental persistence, toxicity thresholds for aquatic life, or specific degradation protocols for this compound that would inform alternative disposal methods. As a research compound, standard hazardous chemical waste disposal through incineration is the recommended and safest option. Experimental protocols for the neutralization or degradation of this compound at the laboratory scale are not established and should not be attempted without thorough validation and approval from your institution's safety committee. The primary and recommended disposal method is through your institution's EHS-managed hazardous waste program.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Acolbifene
Acolbifene is a selective estrogen receptor modulator (SERM) and, as with any potent pharmaceutical compound, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent and hazardous drugs.[4][5] Adherence to these procedures is critical to minimize occupational exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound, particularly in its solid or powdered form. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[6] | Prevents dermal absorption. The outer glove should be removed and disposed of in a designated waste container immediately after handling. |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[7][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[9] | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system.[9][10] | Prevents inhalation of aerosolized this compound powder. |
| Additional Protection | Disposable shoe covers and head covering.[4] | Minimizes the tracking of contaminants outside of the designated handling area. |
Operational Plans: Handling and Preparation
Receiving and Unpacking: Upon receipt, inspect the packaging for any signs of damage or leakage.[4] Personnel should wear single-use nitrile gloves during unpacking. If any damage is noted, the package should be opened within a chemical fume hood or other containment device.
Weighing and Reconstitution:
-
All handling of solid this compound should be performed in a designated area, within a ventilated enclosure such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of the powder.[5]
-
Use disposable liners on work surfaces to facilitate cleanup.
-
For reconstitution, use luer-lock syringes to prevent accidental needle disconnection and aerosol generation.[4]
Administration (In Vitro/In Vivo):
-
When administering this compound in a research setting, continue to wear all recommended PPE.
-
For in vivo studies, be mindful of potential contamination of animal bedding and cages. Handle animal waste as potentially hazardous for a designated period after administration, as per institutional guidelines.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and any other materials that have come into contact with this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Needles and syringes used for reconstitution or administration should be disposed of in a designated sharps container for chemically contaminated sharps.[4]
-
All waste should be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: The information provided is based on general safety principles for handling potent pharmaceutical compounds. Always consult your institution's specific safety guidelines and, if available, the manufacturer's Safety Data Sheet (SDS) for this compound before handling.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 5. worksafebc.com [worksafebc.com]
- 6. gerpac.eu [gerpac.eu]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. ashp.org [ashp.org]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. 3m.com [3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
